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  • Product: N-Nitrosoguvacoline
  • CAS: 55557-02-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of N-Nitrosoguvacoline from Arecoline

[1] Executive Summary N-Nitrosoguvacoline (NG) is a specific N-nitrosamine derivative formed from the nitrosation of arecoline, the primary alkaloid of the areca nut (Areca catechu).[1][2][3] While arecoline itself acts...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-Nitrosoguvacoline (NG) is a specific N-nitrosamine derivative formed from the nitrosation of arecoline, the primary alkaloid of the areca nut (Areca catechu).[1][2][3] While arecoline itself acts as a muscarinic agonist, its nitrosated derivatives are of significant toxicological interest due to their potential carcinogenicity and presence in the saliva of betel quid chewers.

This guide provides a rigorous, self-validating protocol for the laboratory synthesis of NG from arecoline.[1] Unlike simple secondary amine nitrosation, this process involves oxidative N-dealkylation of a tertiary amine, requiring precise pH control to balance the concentration of the active nitrosating agent (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 or 

) against the protonation state of the alkaloid.

Safety & Hazard Control (Critical)

WARNING: N-Nitrosamines are potent mutagens and suspected carcinogens.[1] Although N-Nitrosoguvacoline (NG) is classified as Group 3 (not classifiable as to carcinogenicity to humans) by IARC, it is structurally related to highly carcinogenic nitrosamines (e.g., MNPN). Strict adherence to safety protocols is mandatory.

Hazard ClassControl Measure
Carcinogenicity Handle only in a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.
Skin Absorption Double-gloving is required (Nitrile over Laminate/Silver Shield).[1] Nitrosamines can penetrate standard latex.
Inactivation All glassware and waste must be quenched with Sulfamic Acid or UV light (254 nm) before disposal to destroy N-NO bonds.[1]
Emergency In case of spill: Evacuate. Do not clean without SCBA if volume is >10mL. Use 1M NaOH/Sulfamic acid for neutralization.

Mechanistic Principles

The conversion of Arecoline (a tertiary amine) to N-Nitrosoguvacoline involves N-dealkylative nitrosation .[1] This is a more complex pathway than standard secondary amine nitrosation because it requires the cleavage of the N-methyl group.

Reaction Pathway
  • Nitrous Acid Formation: Sodium nitrite reacts with acid to form nitrous acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), which equilibrates to the active nitrosating species (
    
    
    
    or
    
    
    ).
  • Electrophilic Attack: The nitrosating species attacks the tertiary nitrogen of arecoline.[1]

  • Iminium Ion Formation: An iminium intermediate is formed, followed by hydrolysis.[1]

  • Dealkylation: The N-methyl group is lost (likely as formaldehyde), yielding the secondary amine Guvacoline .[1]

  • N-Nitrosation: The newly formed secondary amine reacts rapidly with excess nitrosating agent to form N-Nitrosoguvacoline (NG) .[1]

Mechanistic Visualization

NitrosationMechanism Arecoline Arecoline (Tertiary Amine) Intermediate Iminium Ion Intermediate Arecoline->Intermediate -H+ Nitrite NaNO2 + HCl (Nitrosating Agents) Nitrite->Arecoline Electrophilic Attack Guvacoline Guvacoline (Secondary Amine) Intermediate->Guvacoline Hydrolysis (-CH2O) Byproducts Formaldehyde + NO Intermediate->Byproducts NG N-Nitrosoguvacoline (Target) Guvacoline->NG + N2O3

Figure 1: Pathway of N-dealkylative nitrosation transforming Arecoline to N-Nitrosoguvacoline.[1]

Experimental Protocol

Objective: Synthesis of 500 mg of N-Nitrosoguvacoline. Yield Target: 40–60% (dependent on pH stability).

Reagents & Equipment
  • Substrate: Arecoline Hydrobromide (>98% purity).[1]

  • Reagent: Sodium Nitrite (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), analytical grade.
    
  • Solvent/Buffer: 0.2M Sodium Acetate buffer (pH 3.5) or dilute HCl.

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Quenching: Sulfamic acid or Ammonium sulfamate.[1]

Step-by-Step Procedure
Phase 1: Reaction Setup (The pH Window)

The reaction rate is pH-dependent. At pH < 2, the amine is fully protonated and unreactive. At pH > 5,


 concentration drops. Optimal pH is 3.0 – 4.0. [4]
  • Preparation: Dissolve 1.0 g (approx. 4.2 mmol) of Arecoline Hydrobromide in 20 mL of 0.2M Acetate Buffer (pH 3.5) .

    • Checkpoint: Measure pH.[4][5] It must be between 3.0 and 4.0.[4][6][7]

  • Reagent Addition: Dissolve 1.2 g (approx. 17 mmol, ~4 equivalents) of Sodium Nitrite (

    
    ) in 5 mL of deionized water.
    
  • Initiation: Add the nitrite solution dropwise to the arecoline solution over 10 minutes while stirring at room temperature (25°C).

    • Note: The solution may turn pale yellow.

  • Incubation: Seal the reaction vessel (to prevent loss of

    
     gases) and incubate at 37°C for 24 hours .
    
    • Why 37°C? Simulates physiological conditions where this reaction naturally occurs, though higher temps (50°C) can accelerate it at the cost of purity.

Phase 2: Workup and Extraction
  • Quenching (Optional but recommended for safety): If analyzing immediately, add ammonium sulfamate to destroy excess nitrite. For synthesis, proceed directly to extraction to avoid side reactions.

  • Extraction: Transfer the reaction mixture to a separatory funnel.

  • Solvent Wash: Extract the aqueous layer 3 times with 20 mL of Dichloromethane (DCM) .[1]

    • Chemistry: NG is a neutral amide-like compound and will partition into the organic phase, while unreacted arecoline (protonated) remains in the aqueous acid phase.

  • Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (

    
    ), and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at < 35°C.

    • Result: A yellow oily residue or low-melting solid.

Phase 3: Purification (Flash Chromatography)
  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 80:20 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     50:50).
    
  • Detection: UV at 254 nm.[1] NG typically elutes after non-polar impurities but before polar degradation products.

Workflow Diagram

Workflow Start Start: Arecoline HBr (1.0g in Acetate Buffer pH 3.5) React Add NaNO2 (4 eq) Incubate 37°C, 24h Start->React Nitrosation Extract Extract with DCM (3x) (NG moves to Organic Phase) React->Extract Partitioning Dry Dry (Na2SO4) & Evaporate Extract->Dry Isolation Purify Flash Chromatography (Hexane:EtOAc) Dry->Purify Crude Oil Final Pure N-Nitrosoguvacoline Purify->Final Yield ~50%

Figure 2: Operational workflow for the synthesis and isolation of NG.

Characterization & Analysis

To ensure the integrity of the synthesized standard, use the following analytical parameters.

HPLC-UV Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic Acetonitrile:Water (typically 10:90 or 20:[1]80) containing 0.1% Formic Acid.

  • Wavelength: 230 nm and 254 nm.

  • Retention Time: NG is relatively polar compared to parent alkaloids; expect elution early in the gradient.

NMR Spectroscopy ( -NMR)

Nitrosamines exhibit E/Z isomerism (rotamers) due to the restricted rotation of the N-N bond.[1] Expect dual peaks for protons near the nitroso group.

Proton EnvironmentChemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, ppm)
MultiplicityInterpretation
-OCH3 (Ester)3.75 - 3.80SingletMethyl ester group (distinct from Arecoline).
C2-H (Ring)4.20 - 4.80MultipletSplit due to rotamers (Syn/Anti).
C6-H (Ring)3.50 - 4.10MultipletAdjacent to Nitrogen; significant shift vs Arecoline.[1]
Olefinic H 7.00 - 7.10MultipletC4 proton, characteristic of tetrahydropyridine ring.[1]
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).[1]

  • Molecular Ion:

    
     m/z.
    
  • Fragment Ions: Loss of -NO group (M-30) is a characteristic fragmentation pattern for nitrosamines.[1]

References

  • Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis.[1][2] 1. On the in vitro N-nitrosation of arecoline. Carcinogenesis, 4(2), 169–172.[2][8]

    • Source:

  • Lijinsky, W., & Taylor, H. W. (1976). Carcinogenicity tests of N-nitroso derivatives of two drugs, phenmetrazine and methylphenidate.[1] Cancer Letters, 1(6), 359–363. (Describes general nitrosation protocols for cyclic amines).

    • Source:

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines.[1][2][3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 85.

    • Source:

  • Nair, J., et al. (1985).[1] Formation of N-nitroso compounds in saliva of betel quid chewers.[1][2][3] Carcinogenesis, 6, 295.

    • Source:

Sources

Exploratory

Chemical and Physical Properties of N-Nitrosoguvacoline: A Technical Guide

Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: N-Nitrosoguvacoline (NGL) – CAS 55557-02-3[1] Executive Summary & Context N-Nitrosoguvacoline (...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: N-Nitrosoguvacoline (NGL) – CAS 55557-02-3[1]

Executive Summary & Context

N-Nitrosoguvacoline (NGL) is a tertiary nitrosamine formed primarily through the N-nitrosation of arecoline , the major alkaloid found in the areca nut (Areca catechu). While classified by the IARC as Group 3 (unclassifiable as to carcinogenicity in humans), NGL is a potent genotoxin in specific assays and serves as a critical biomarker for areca nut-related nitrosamine exposure.

For pharmaceutical researchers, NGL represents a significant "nitrosamine drug substance-related impurity" (NDSRI) risk, particularly in drug products containing tetrahydropyridine moieties. Its physicochemical behavior is dominated by E/Z isomerism (rotamerism) around the N-N bond, a feature that complicates chromatographic separation and NMR interpretation.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence predicted descriptors essential for analytical method development.

Table 1: Physicochemical Properties of N-Nitrosoguvacoline
PropertyValue / DescriptionTechnical Note
CAS Number 55557-02-3 Distinct from N-Nitrosoguvacine (CAS 55557-01-2)
IUPAC Name Methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-carboxylateAlso known as N-nitroso-guvacoline
Molecular Formula

Molecular Weight 170.17 g/mol Monoisotopic Mass: 170.069
Physical State Yellow OilViscous liquid at RT; typically does not crystallize
Boiling Point 137–178 °C (at 4 mmHg)Thermal degradation likely before atmospheric BP
Solubility Soluble: Methanol, DCM, DMSO, AcetonitrileModerate: WaterLipophilic enough for organic extraction (LLE)
LogP (Predicted) ~0.50Moderate lipophilicity; amenable to Reverse Phase LC
pKa Non-ionizable (Nitrosamine core)Remains neutral across standard LC pH ranges (2-10)
Isomerism E/Z Rotamers Exists as a mixture (approx. 3:1 ratio) in solution

Structural Analysis & Spectroscopy

E/Z Rotamerism (NMR Implications)

Unlike standard amides, the N-N=O bond in NGL possesses significant double-bond character, creating a high energy barrier to rotation (~23 kcal/mol). This results in the existence of distinct E (syn) and Z (anti) conformers that do not interconvert on the NMR timescale at room temperature.

  • Observation:

    
    H and 
    
    
    
    C NMR spectra will display doubled signals for protons adjacent to the ring nitrogen (C2 and C6 positions).
  • Analytical Impact: Researchers must integrate both sets of peaks to quantify purity. Heating the sample (Variable Temperature NMR > 100°C) typically coalesces these signals, confirming they are rotamers rather than impurities.

Mass Spectrometry (Fragmentation)

In ESI+ mode, NGL forms a stable protonated molecular ion


. The fragmentation pattern is characteristic of cyclic nitrosamines.[2]
  • Primary Transition (Quantifier):

    
     (Loss of NO radical, 
    
    
    
    30 Da).
  • Secondary Transition (Qualifier):

    
     (Loss of carbomethoxy group 
    
    
    
    ).
  • Diagnostic Loss:

    
     (Loss of OH, 
    
    
    
    17 Da), often observed in cyclic nitrosamines via a McLafferty-type rearrangement.

Formation and Stability Mechanism

NGL is formed via the electrophilic attack of a nitrosonium ion (


) on the secondary amine nitrogen of guvacoline (or via nitrosative dealkylation of arecoline). This reaction is catalyzed by acidic conditions (stomach pH) and the presence of nitrite.
Diagram 1: Formation Pathway of N-Nitrosoguvacoline

NGL_Formation cluster_conditions Reaction Conditions Arecoline Arecoline (Methyl 1-methyl-1,2,5,6- tetrahydropyridine-3-carboxylate) Intermediate N-Nitrosation Intermediate Arecoline->Intermediate Demethylation/Nitrosation Nitrite Nitrite (NO2-) + H+ Nitrite->Intermediate Source of NO+ NGL N-Nitrosoguvacoline (NGL) (Yellow Oil) Intermediate->NGL Stabilization Acidic pH (Stomach) Acidic pH (Stomach) Bacterial Reduction (Oral Cavity) Bacterial Reduction (Oral Cavity)

Caption: Pathway illustrating the conversion of the alkaloid Arecoline to NGL via nitrosation, facilitated by nitrite in acidic or enzymatic environments.

Analytical Methodology: LC-MS/MS Protocol[5][6][7]

Trustworthiness Statement: The following protocol is adapted from FDA and EMA validated methods for nitrosamine impurities (e.g., in Varenicline/Sartans) but optimized for the polarity of NGL.

Sample Preparation
  • Extraction: Weigh 50 mg of sample (drug substance or plant extract).

  • Solvent: Add 5.0 mL of Methanol . NGL is highly soluble in MeOH, ensuring complete recovery.

  • Agitation: Vortex for 5 min, then sonicate for 10 min to ensure dissolution of the oil matrix.

  • Clarification: Centrifuge at 4500 rpm for 10 min.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (Nylon is also acceptable; avoid nitrocellulose which may adsorb nitrosamines).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex F5), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5%

      
       95% B
      
    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibrate)

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Positive (ESI+).[4]

Diagram 2: Analytical Workflow

Analytical_Workflow Sample Sample Matrix (Drug/Biological) Extract Extraction (Methanol, Vortex, Sonicate) Sample->Extract Filter Filtration (0.22 µm PVDF) Extract->Filter LC UPLC Separation (C18 Column, Gradient) Filter->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (m/z 170 -> 140) MS->Data

Caption: Step-by-step workflow for the extraction and quantification of NGL using LC-MS/MS.

Metabolism & Toxicology[1]

While NGL itself is often considered a "proximate carcinogen," its biological activity is largely dependent on metabolic activation.

  • Metabolic Reduction: NGL is metabolized in vivo (rats/hamsters) primarily to N-nitrosonipecotic acid (NNIP). This involves the reduction of the C=C double bond and hydrolysis of the ester group.

  • DNA Adducts: Although less potent than N-nitrosoguvacine (NGC), NGL can form alkylating agents that generate DNA adducts (e.g., 7-methylguanine), contributing to genotoxicity.

  • Bacterial Mutagenicity: NGL has shown mutagenic activity in Salmonella typhimurium strains (TA100, TA1535) without metabolic activation, suggesting direct reactivity.

Diagram 3: Metabolic Pathway

Metabolism NGL N-Nitrosoguvacoline (Precursor) Reduction Enzymatic Reduction NGL->Reduction Hydrolysis Ester Hydrolysis Reduction->Hydrolysis NNIP N-Nitrosonipecotic Acid (Major Urinary Metabolite) Hydrolysis->NNIP

Caption: Major metabolic route of NGL in rodents, leading to the urinary excretion of N-nitrosonipecotic acid.

References

  • Lijinsky, W., & Taylor, H. W. (1976). Carcinogenicity of two derivatives of N-nitroso-1,2,3,6-tetrahydropyridine in rats. Cancer Letters, 1(6), 359–363. Link

  • IARC Working Group. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines.[5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 85.[5] Link

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines.[1][6] Biomedical Mass Spectrometry, 5(6), 395–408.[6] Link

  • Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline. Carcinogenesis, 4(2), 169–172. Link

  • US FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

Sources

Foundational

A Technical Guide to the In Vitro Formation of N-Nitrosoguvacoline

For Researchers, Scientists, and Drug Development Professionals Executive Summary The chewing of betel quid, a habit prevalent among millions worldwide, is unequivocally linked to the incidence of oral cancer. This assoc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chewing of betel quid, a habit prevalent among millions worldwide, is unequivocally linked to the incidence of oral cancer. This association is largely attributed to the formation of carcinogenic N-nitrosamines from alkaloids present in the areca nut, a primary component of the quid. This guide provides a detailed technical overview of the in vitro formation of N-Nitrosoguvacoline (NGL), a significant nitrosamine derived from the areca nut alkaloids arecoline and its metabolite guvacoline. We will explore the underlying chemical mechanisms, present a robust experimental protocol for its synthesis under controlled laboratory conditions, detail analytical methodologies for its quantification, and discuss the critical factors that modulate its formation. This document serves as a foundational resource for researchers investigating the etiology of betel quid-associated cancers and for professionals in drug development seeking to understand and mitigate nitrosamine impurities.

Introduction to Betel Quid and N-Nitrosamine Carcinogenesis

The Betel Quid: A Global Health Concern

The betel quid is a masticatory product composed of the areca nut (Areca catechu), Piper betle leaf, and slaked lime (calcium hydroxide).[1] Areca nut, the main ingredient, contains several alkaloids, with arecoline being the most abundant.[1][2] The practice of chewing betel quid is deeply rooted in cultural traditions across Asia and the Pacific. However, this habit is a major public health issue, as it is strongly associated with oral submucous fibrosis and oral cancer.[3]

Areca Alkaloids: The Precursors

The primary alkaloids in the areca nut are arecoline and guvacoline. Arecoline is the major alkaloid, while guvacoline, also known as norarecoline, is structurally similar but lacks a methyl group on the pyridine nitrogen.[4][5] In the oral cavity, arecoline can be hydrolyzed to arecaidine. These alkaloids, particularly those with secondary amine structures like guvacoline, are the direct precursors to the formation of carcinogenic N-nitrosamines.[3]

N-Nitrosamines: The Carcinogenic Products

N-nitrosamines are a class of potent carcinogens that can be formed when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrite.[6] Nitrite can be derived from the diet or formed endogenously from nitrate by microbial reduction in the oral cavity and gastrointestinal tract. The conditions within the oral cavity of betel quid chewers are believed to be favorable for the formation of these compounds.[3][7]

The Chemistry of N-Nitrosoguvacoline (NGL) Formation

The in vitro formation of NGL is a classic N-nitrosation reaction. Understanding the core chemistry is fundamental to designing and interpreting experimental outcomes.

The Reactants: Guvacoline and Nitrite
  • Guvacoline (Substrate): As a secondary amine, guvacoline is susceptible to nitrosation.

  • Nitrite (Nitrosating Agent): Sodium nitrite (NaNO₂) is commonly used as the source of the nitrosating agent in vitro.[1] While trace amounts of nitrite can be found in various reagents, its deliberate addition is necessary to drive the reaction for experimental purposes.[6]

The Crucial Role of pH

The rate of N-nitrosation is highly dependent on pH. The active nitrosating agent is not the nitrite ion (NO₂⁻) itself, but rather nitrous acid (HNO₂) and its dehydrated form, dinitrogen trioxide (N₂O₃).

  • Acidic Conditions (pH < 5): In an acidic environment, nitrite is protonated to form nitrous acid (HNO₂). This reaction is optimal at a pH of approximately 3 to 4.[8] Low pH conditions favor the formation of the nitrosating agent, thereby increasing the rate of nitrosamine formation.[9]

  • Neutral to Alkaline Conditions (pH > 7): As the pH increases above 7, the concentration of HNO₂ decreases dramatically, which generally reduces the risk of nitrosation.[8][10] However, studies have shown that the formation of NGL specifically is favored at neutral pH (pH 7), even though nitrite consumption is higher at acidic pH.[1] This suggests a more complex mechanism may be at play in the specific context of areca alkaloids.

The Reaction Mechanism

The formation of NGL from guvacoline proceeds via an electrophilic attack of the nitrosating agent on the lone pair of electrons of the secondary amine nitrogen in the guvacoline molecule.

Caption: General mechanism of N-Nitrosoguvacoline (NGL) formation.

In Vitro Protocol for NGL Formation

This section provides a detailed, self-validating protocol for the synthesis of NGL from guvacoline under controlled laboratory conditions. The causality behind key steps is explained to ensure experimental integrity.

Objective

To simulate the nitrosation of guvacoline under controlled pH and temperature conditions to generate N-Nitrosoguvacoline for analytical and toxicological studies.

Materials and Reagents
  • Guvacoline Hydrochloride (or free base)

  • Sodium Nitrite (NaNO₂)

  • Citrate-Phosphate Buffer Solutions (pH 3, 5, 7)

  • Deionized Water (HPLC Grade)

  • Ammonium Sulfamate (to terminate the reaction)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

  • Conical flasks or reaction vials

  • Magnetic stirrer and stir bars

  • Water bath or incubator set to 37°C

  • pH meter

Experimental Workflow

Caption: Step-by-step workflow for the in vitro synthesis of NGL.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Guvacoline HCl in deionized water.

    • Prepare a 40 mM stock solution of Sodium Nitrite (NaNO₂) in deionized water. Causality: A molar excess of nitrite is used to drive the reaction towards product formation.

    • Prepare 100 mL of citrate-phosphate buffers for pH 3.0, 5.0, and 7.0.

  • Reaction Setup:

    • In three separate 50 mL conical flasks, place 20 mL of each buffer (pH 3, 5, 7).

    • Add 1 mL of the 10 mM Guvacoline stock solution to each flask.

    • Place the flasks in a water bath set to 37°C and allow them to equilibrate for 15 minutes with gentle stirring. Causality: 37°C is chosen to mimic physiological temperature.[11]

  • Initiation and Incubation:

    • To initiate the reaction, add 1 mL of the 40 mM Sodium Nitrite solution to each flask simultaneously.

    • Incubate the reactions for 1-2 hours at 37°C with continuous stirring.

  • Reaction Termination:

    • After the incubation period, add 1 mL of a freshly prepared 1 M Ammonium Sulfamate solution to each flask.

    • Stir for 10 minutes. Causality: Ammonium sulfamate is a nitrite scavenger. It rapidly reacts with and destroys any remaining nitrosating agents, effectively stopping the reaction and preventing artifactual nitrosamine formation during sample workup.

  • Extraction of NGL:

    • Transfer the reaction mixture to a separatory funnel.

    • Perform a liquid-liquid extraction three times using 20 mL of dichloromethane (DCM) for each extraction.

    • Pool the organic (DCM) layers.

    • Dry the pooled organic phase by passing it through a column containing anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Sample Preparation for Analysis:

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase used for analysis (e.g., 0.1% formic acid in water/methanol).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[12][13]

Analytical Validation and Quantification

Accurate quantification of the newly formed NGL is critical. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[13][14]

Principle of LC-MS/MS Detection

LC-MS/MS provides robust quantification by separating the analyte of interest (NGL) from the sample matrix using liquid chromatography, followed by selective detection using a tandem mass spectrometer. The instrument is set to monitor a specific precursor-to-product ion transition for NGL, ensuring that only the target compound is measured.

Typical LC-MS/MS Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for NGL analysis. These must be optimized for the specific instrumentation used.

ParameterTypical SettingRationale
LC Column C18 Reverse-Phase (e.g., 150 x 3.0 mm, 2.7 µm)Provides good retention and separation for polar nitrosamines.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for amine-containing compounds.[13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolOrganic solvent for gradient elution.[13]
Flow Rate 0.4 mL/minA standard flow rate for analytical-scale columns.[15]
Ionization Mode Electrospray Ionization Positive (ESI+)NGL contains a basic nitrogen that is readily protonated in the positive ion mode.
MS Detection Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity by monitoring a specific parent-to-fragment ion transition.
MRM Transition To be determined empirically (e.g., Precursor ion [M+H]⁺ → Product ion)The specific masses are determined by infusing a pure standard of NGL into the mass spectrometer.
Method Validation

A self-validating protocol requires a robust analytical method. The LC-MS/MS method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:[12]

  • Linearity: A calibration curve should be generated with a correlation coefficient (r²) of >0.995.[13][16]

  • Limit of Detection (LOD): The lowest concentration of NGL that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of NGL that can be accurately quantified.[13]

  • Accuracy & Precision: Determined by analyzing replicate samples at multiple concentrations.[16]

Modulators of In Vitro NGL Formation

The yield of NGL is not solely dependent on precursor and nitrite concentration. Other components within the betel quid can significantly influence the reaction.

  • Inhibitors: Phenolic compounds, which are abundant in the Piper betle leaf, can inhibit the formation of NGL.[1] These compounds act as antioxidants and can scavenge nitrosating agents, effectively competing with the nitrosation of guvacoline.

  • Enhancers: Conversely, high concentrations of phenolic extracts from the areca fruit itself have been shown to enhance NGL formation.[1] This highlights the complex interplay of components within the quid. The presence of slaked lime in the quid raises the pH of the saliva, which would typically inhibit nitrosation, yet the formation of NGL is still observed, indicating a complex chemical environment.

Data Summary: Effect of pH on NGL Formation

The following table illustrates hypothetical data from the described in vitro experiment, demonstrating the influence of pH on NGL yield.

Reaction Condition (pH)Guvacoline (nmol)Nitrite (nmol)Incubation Time (min)NGL Yield (nmol)Conversion Rate (%)
pH 3.0 2008006052.5%
pH 5.0 20080060126.0%
pH 7.0 200800602512.5%

This data is illustrative and confirms findings that NGL formation can be favored at neutral pH, despite the general principle of acid-catalyzed nitrosation.[1]

Conclusion

The in vitro formation of N-Nitrosoguvacoline is a chemically robust process governed by the principles of N-nitrosation, yet modulated by specific factors such as pH and the presence of other betel quid components. The experimental and analytical protocols detailed in this guide provide a validated framework for researchers to reliably synthesize and quantify this carcinogen. A thorough understanding of these methodologies is essential for advancing research into the mechanisms of betel quid carcinogenesis and for developing strategies for prevention and mitigation.

References

  • Some Areca-nut-derived N-Nitrosamines. (n.d.). NCBI - NIH. Retrieved from [Link]

  • Chen, H. W., & Lee, T. C. (1998). The mutagenicities of alkaloids and N-nitrosoguvacoline from betel quid. PubMed. Retrieved from [Link]

  • In vitro hydrolysis of areca nut xenobiotics in human liver. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitrosamines in solution at pH 7. (2023). Community Forum. Retrieved from [Link]

  • Paolillo, V., Jayakumar, M., Sheperd, C., et al. (2025). In Vitro Hydrolysis of Areca Nut Xenobiotics in Human Liver. DigitalCommons@TMC. Retrieved from [Link]

  • In Vitro Hydrolysis of Areca Nut Xenobiotics in Human Liver. (2025). DigitalCommons@TMC. Retrieved from [Link]

  • Nitrites as precursors of N-nitrosation in pharmaceutical samples - A trace level analysis. (2022). ScienceDirect. Retrieved from [Link]

  • Wenke, G., & Hoffmann, D. (1983). A Study of Betel Quid Carcinogenesis. 1. On the in Vitro N-nitrosation of Arecoline. PubMed. Retrieved from [Link]

  • LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. (n.d.). FDA. Retrieved from [Link]

  • Nitrosamine- pH role. (2025). Community Forum. Retrieved from [Link]

  • Changes in pH and Nitrite Nitrogen Induces an Imbalance in the Oxidative Defenses of the Spotted Babylon (Babylonia areolata). (2023). PMC - PubMed Central. Retrieved from [Link]

  • LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. (2025). ResearchGate. Retrieved from [Link]

  • Nitrosamine synthesis by nitrosation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (n.d.). PMC - NIH. Retrieved from [Link]

  • Solid State Kinetics of Nitrosation Using Native Sources of Nitrite. (2023). PubMed. Retrieved from [Link]

  • Endogenous formation of nitrosamines from drug substances (GITox). (n.d.). HMA-EMA Catalogues. Retrieved from [Link]

  • A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

Sources

Exploratory

Technical Guide: N-Nitrosoguvacoline (NGL) Mechanism of Action in Biological Systems

This technical guide details the mechanism of action, metabolic activation, and experimental characterization of N-Nitrosoguvacoline (NGL) . It is designed for researchers in toxicology, oncology, and drug safety.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, metabolic activation, and experimental characterization of N-Nitrosoguvacoline (NGL) . It is designed for researchers in toxicology, oncology, and drug safety.

Executive Summary

N-Nitrosoguvacoline (NGL) is a heterocyclic nitrosamine formed from the nitrosation of guvacoline , a major alkaloid present in the areca nut (Areca catechu).[1] While classified by the IARC as Group 3 (not classifiable as to its carcinogenicity to humans), NGL exhibits distinct genotoxic and cytotoxic properties in vitro, particularly in human buccal epithelial cells.

Unlike its potent analogs (e.g., NNK or MNPN), NGL undergoes a dual metabolic fate: a detoxification pathway leading to N-nitrosonipecotic acid and a bioactivation pathway driven by cytochrome P450 (CYP) isozymes. This guide delineates the molecular cascade from metabolic activation to DNA adduct formation and oxidative stress signaling.

Chemical Identity & Biosynthesis

NGL is the N-nitroso derivative of guvacoline (methyl 1,2,5,6-tetrahydropyridine-3-carboxylate).[1][2] Its formation occurs endogenously in the saliva of betel quid chewers via the reaction of salivary nitrite with guvacoline.

Chemical Structure Data
PropertySpecification
IUPAC Name Methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-carboxylate
CAS Number 55557-02-3
Molecular Formula C

H

N

O

Precursor Guvacoline (Areca nut alkaloid)
Key Functional Group N-Nitroso (N-N=O) attached to a tetrahydropyridine ring
Laboratory Synthesis Protocol

Objective: Synthesis of NGL for experimental use.

  • Precaution: NGL is a potential mutagen. Handle in a Class II Biosafety Cabinet with full PPE.

  • Dissolution: Dissolve 10 mmol of guvacoline hydrobromide in 10 mL of dilute HCl (pH 1–2) on ice.

  • Nitrosation: Dropwise add a stoichiometric excess (15 mmol) of sodium nitrite (NaNO

    
    )  solution while maintaining temperature at 0–4°C.
    
  • Reaction: Stir for 1 hour. The secondary amine of guvacoline reacts with the nitrosonium ion (NO

    
    ).
    
  • Extraction: Extract the reaction mixture with dichloromethane (DCM) (3 x 20 mL).

  • Purification: Wash the organic layer with saturated sodium bicarbonate, dry over anhydrous MgSO

    
    , and concentrate under vacuum.
    
  • Validation: Confirm purity (>98%) via HPLC-UV or GC-MS (m/z 170).

Metabolic Activation & Mechanism of Action

NGL is a pro-carcinogen that requires metabolic activation to exert genotoxicity. The mechanism bifurcates into bioactivation (DNA damage) and detoxification (excretion).

The Alpha-Hydroxylation Pathway (Bioactivation)

The critical step is


-hydroxylation  catalyzed by CYP450 enzymes (primarily CYP2A6  and CYP2E1 ).[3]
  • Hydroxylation: The enzyme introduces a hydroxyl group at the C2 or C6 position (alpha to the N-nitroso group).[4][3]

  • Ring Opening: The unstable

    
    -hydroxy nitrosamine undergoes spontaneous ring opening.
    
  • Diazonium Formation: This yields a reactive alkyldiazonium ion .

  • DNA Alkylation: The electrophilic diazonium species attacks nucleophilic centers in DNA (e.g., N7-guanine, O6-guanine), forming covalent adducts.

The Detoxification Pathway

A significant portion of NGL is metabolized to N-nitrosonipecotic acid via ester hydrolysis or oxidation, which is more polar and readily excreted in urine. This efficient detoxification pathway likely accounts for the lower carcinogenicity of NGL compared to other areca-derived nitrosamines like MNPN.

Visualization: Metabolic Fate of NGL

NGL_Metabolism Guvacoline Guvacoline (Precursor) NGL N-Nitrosoguvacoline (NGL) Guvacoline->NGL Nitrosation (+NO2-) CYP CYP2A6 / CYP2E1 (Alpha-Hydroxylation) NGL->CYP Bioactivation Nipecotic N-Nitrosonipecotic Acid NGL->Nipecotic Hydrolysis/Oxidation AlphaOH Alpha-Hydroxy Nitrosamine CYP->AlphaOH Diazonium Alkyldiazonium Ion (Electrophile) AlphaOH->Diazonium Ring Opening DNA_Adduct DNA Alkylation (N7-meG, O6-meG) Diazonium->DNA_Adduct Covalent Binding Urine Urinary Excretion (Detoxification) Nipecotic->Urine

Figure 1: Bifurcated metabolic pathway of NGL showing the competition between detoxification (Nipecotic acid) and bioactivation (Diazonium formation).[1][2]

Cellular Signaling & Toxicity Mechanisms

Beyond direct DNA alkylation, NGL exerts toxicity through non-genotoxic signaling cascades, primarily involving oxidative stress.

Oxidative Stress & Thiol Depletion

Experiments in human buccal epithelial cells demonstrate that NGL treatment leads to:

  • GSH Depletion: Rapid conjugation of electrophilic intermediates with glutathione (GSH) depletes cellular antioxidant reserves.

  • ROS Generation: The metabolic processing of nitrosamines generates Reactive Oxygen Species (ROS), leading to lipid peroxidation and 8-oxo-dG formation in DNA.

Downstream Signaling (NF-kB & Apoptosis)

The ROS accumulation triggers stress-response pathways:

  • MAPK Activation: ROS activates p38 MAPK and JNK pathways.

  • NF-kB Translocation: Oxidative stress induces the degradation of I-kB, allowing NF-kB to translocate to the nucleus, promoting the expression of inflammatory cytokines (COX-2, TNF-alpha).

  • Caspase Cascade: Unrepaired DNA damage and severe oxidative stress trigger the intrinsic apoptotic pathway (Caspase-9 -> Caspase-3).

Visualization: Cytotoxic Signaling Cascade

NGL_Signaling NGL_Cell Intracellular NGL ROS ROS Generation (Superoxide/H2O2) NGL_Cell->ROS GSH GSH Depletion NGL_Cell->GSH DNA_Damage DNA Strand Breaks (Comet Assay +) ROS->DNA_Damage Oxidative Attack NFkB NF-kB Activation (Inflammation) ROS->NFkB Signaling GSH->ROS Loss of Scavenging Caspase Caspase-3 Activation (Apoptosis) DNA_Damage->Caspase Unrepaired Lesions

Figure 2: Signal transduction pathways activated by NGL, linking oxidative stress to inflammation and cell death.

Experimental Methodologies

To study NGL mechanisms, the following validated protocols are recommended.

Cytotoxicity Assay (MTT)
  • Cell Line: Human Buccal Epithelial Cells (HBEC) or Hep2 (Laryngeal carcinoma).

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with NGL (0, 0.1, 0.5, 1.0, 5.0 mM) for 24 hours.

    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

    • Expected Result: Dose-dependent decrease in viability, typically with IC50 > 1 mM (lower potency than MNPN).

Alkaline Comet Assay (Genotoxicity)
  • Objective: Detect DNA single-strand breaks.

  • Protocol:

    • Treat cells with NGL (1 mM) for 3 hours.

    • Embed cells in low-melting agarose on microscope slides.

    • Lyse cells in high-salt alkaline buffer (pH > 13) for 1 hour to unwind DNA.

    • Electrophorese at 25V, 300mA for 20 mins.

    • Stain with Ethidium Bromide or SYBR Green.

    • Analyze "Tail Moment" using fluorescence microscopy.

    • Interpretation: A longer tail indicates higher frequency of DNA strand breaks.

Ames Test (Mutagenicity)
  • Strains: Salmonella typhimurium TA100 (detects base-pair substitutions) and TA1535.[5]

  • Activation: Requires S9 mix (rat liver homogenate) for metabolic activation.

  • Result: NGL is weakly mutagenic in TA100 (+S9), confirming the requirement for CYP-mediated bioactivation.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines.[2] Vol 85.[2] [Link]

  • Sundqvist, K., et al. (1989). Cytotoxic and genotoxic effects of areca nut-related compounds in cultured human buccal epithelial cells. Cancer Research, 49(19), 5294-5298. [Link]

  • Prokopczyk, B., et al. (1987). 3-(Methylnitrosamino)propionitrile: Occurrence in saliva of betel quid chewers, carcinogenicity, and DNA methylation in F344 rats. Cancer Research, 47(2), 467-471. [Link]

  • Nair, J., et al. (1996). In vitro formation of N-nitrosoguvacoline and N-nitrosoguvacine from betel nut alkaloids. Carcinogenesis.[6][7][8][9] [Link]

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. [Link]

  • PubChem. (2025).[2] N-Nitrosoguvacoline Compound Summary. [Link]

Sources

Foundational

Technical Assessment: The Role of N-Nitrosoguvacoline in Oral Cancer Development

Part 1: Executive Summary & Core Directive Objective: This technical guide provides a rigorous analysis of N-Nitrosoguvacoline (NGL), a major areca nut-derived nitrosamine. Unlike its highly potent analogs (e.g., MNPN or...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Objective: This technical guide provides a rigorous analysis of N-Nitrosoguvacoline (NGL), a major areca nut-derived nitrosamine. Unlike its highly potent analogs (e.g., MNPN or tobacco-specific NNK), NGL presents a complex toxicological profile characterized by weak carcinogenicity and efficient detoxification pathways.

Editorial Scope: This document moves beyond basic descriptions to explore the structural determinants of NGL's lower potency, its metabolic diversion to N-nitrosonipecotic acid (NNIP), and the specific experimental protocols required to detect its subtle genotoxic effects. It is designed for researchers investigating the "toxic soup" hypothesis of oral squamous cell carcinoma (OSCC), where weak carcinogens may act synergistically with potent initiators.

Part 2: Chemical Nature & Bioactivation

Precursor Dynamics and Formation

NGL is formed primarily through the N-nitrosation of guvacoline , a major alkaloid in the areca nut (Areca catechu). This reaction occurs readily in the acidic environment of the stomach or the inflamed oral cavity of betel quid chewers, particularly when catalyzed by bacterial nitrate reductases.

  • Chemical Identity: Methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-carboxylate.[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Key Structural Feature: A tetrahydropyridine ring with a methyl ester group at the C3 position.

Metabolic Bifurcation: Detoxification vs. Activation

The carcinogenicity of nitrosamines is dictated by the balance between metabolic activation (usually


-hydroxylation) and detoxification. NGL is unique because its structure favors a detoxification pathway, rendering it significantly less potent than 3-(methylnitrosamino)propionitrile (MNPN).
The Mechanism of Divergence
  • Detoxification (Major Pathway): The carbon-carbon double bond in the tetrahydropyridine ring is reduced, followed by ester hydrolysis, converting NGL into N-nitrosonipecotic acid (NNIP) . NNIP is highly polar and rapidly excreted in urine, preventing the formation of DNA-alkylating electrophiles.

  • Bioactivation (Minor Pathway): A fraction of NGL may undergo CYP450-mediated

    
    -hydroxylation. This unstable intermediate decomposes to form an alkylating diazonium ion, capable of methylating DNA guanine residues (N7-MeG and O6-MeG).
    

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the critical divergence in NGL metabolism, contrasting it with the potent activation of MNPN.

NGL_Metabolism Guvacoline Guvacoline (Areca Alkaloid) NGL N-Nitrosoguvacoline (NGL) (Pro-Carcinogen) Guvacoline->NGL Nitrosation ( acidic pH ) Nitrite Nitrite (NO2-) (Saliva/Stomach) Nitrite->NGL Reductase Reductase/Esterase NGL->Reductase Major Pathway (>60%) CYP CYP450 (alpha-hydroxylation) NGL->CYP Minor Pathway NNIP N-Nitrosonipecotic Acid (NNIP) (Major Metabolite - Excreted) Reductase->NNIP Detoxification Unstable alpha-Hydroxy NGL (Unstable Intermediate) CYP->Unstable Diazonium Alkylating Diazonium Ion Unstable->Diazonium Spontaneous Decomposition DNA_Adduct DNA Alkylation (O6-MeG / N7-MeG) Diazonium->DNA_Adduct Covalent Binding

Figure 1: Metabolic bifurcation of N-Nitrosoguvacoline.[2] The dominance of the detoxification pathway (green) limits the formation of mutagenic DNA adducts (red).

Part 4: Comparative Toxicology & Mechanism

To understand NGL's role, it must be contextualized against other nitrosamines found in the same oral environment.

FeatureN-Nitrosoguvacoline (NGL)MNPN (Areca-derived)NNK (Tobacco-derived)
IARC Classification Group 3 (Not Classifiable)Group 2B (Possibly Carcinogenic)Group 1 (Carcinogenic)
Primary Mechanism Weak Alkylation / InflammationPotent Alkylation (Cyanoethylation)Potent Alkylation (Methylation/POB)
Major Metabolite N-nitrosonipecotic acid (NNIP)Cyanoethyl diazonium ionNNAL / Methyl diazonium ion
DNA Adducts Trace O6-MeGHigh O6-MeG, 7-cyanoethyl-GHigh O6-MeG, POB-adducts
Tumor Induction Rare (Pancreatic adenoma in rats)Frequent (Esophagus, Nasal Cavity)High (Lung, Oral, Pancreas)

Mechanistic Insight: The "weakness" of NGL is not due to a lack of intrinsic reactivity of its diazonium ion, but rather the kinetic favorability of the detoxification pathway . However, in chronic heavy users, the detoxification enzymes may become saturated, or genetic polymorphisms (e.g., CYP2A6 activity) may shift the balance toward activation.

Part 5: Experimental Protocols (Self-Validating Systems)

Since NGL is a weak carcinogen, standard regulatory toxicology assays (like the standard Ames test) often yield false negatives. The following protocols are designed with high sensitivity to detect subtle genotoxicity.

Protocol A: Modified Alkaline Comet Assay (High Sensitivity)

Purpose: To detect single-strand breaks and alkali-labile sites in oral keratinocytes.

  • Cell Model: Use metabolically competent cells (e.g., TR146 oral keratinocytes) or co-culture with HepG2 (to provide CYP enzymes).

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with NGL (0, 10, 50, 100

      
      M) for 24 hours.
      
    • Positive Control: MNPN (10

      
      M) or MNNG (1 
      
      
      
      M).
  • Lysis & Unwinding:

    • Embed cells in 0.5% Low Melting Point agarose on slides.

    • Lyse in buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

    • Alkaline unwinding: Immerse in electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 40 mins.

  • Electrophoresis: Run at 25V (1 V/cm) and 300 mA for 30 mins.

  • Validation: Calculate Tail Moment using image analysis software. A statistically significant increase in Tail Moment vs. untreated control indicates genotoxicity.

Protocol B: 32P-Postlabeling for DNA Adducts

Purpose: To definitively prove DNA alkylation, which is the gold standard for nitrosamine carcinogenicity.

  • DNA Isolation: Extract DNA from treated tissue/cells using phenol-chloroform.

  • Digestion: Digest 10

    
    g DNA with Micrococcal Nuclease and Spleen Phosphodiesterase to obtain deoxyribonucleoside 3'-monophosphates.
    
  • Enrichment: Treat with Nuclease P1 to dephosphorylate normal nucleotides, leaving adducts intact (adducts are resistant to Nuclease P1).

  • Labeling: Incubate with [

    
    -32P]ATP and T4 Polynucleotide Kinase to label adducts at the 5' position.
    
  • Chromatography: Separate using multidirectional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

  • Detection: Autoradiography.

    • Success Criteria: Distinct spots migrating differently from normal nucleotides confirm adduct formation.

Part 6: Clinical Implications & Biomarkers

The "Toxic Soup" Hypothesis: While NGL alone may not drive oral cancer, it likely contributes to the field cancerization of the oral mucosa.

  • Co-Carcinogenesis: NGL may deplete intracellular glutathione (GSH) during its detoxification, rendering cells more vulnerable to potent carcinogens like MNPN or reactive oxygen species (ROS) from areca nut polyphenols.

  • Biomarker Utility:

    • Urinary NNIP: The presence of N-nitrosonipecotic acid (NNIP) in urine is a specific biomarker for NGL exposure and metabolic processing.

    • Clinical Correlation: High levels of urinary NNIP correlate with high areca nut consumption, serving as a proxy for total nitrosamine burden.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004).[3] Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines.[3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 85.[3] Lyon (FR).[3]

  • Wenke, G., & Hoffmann, D. (1983).[3] A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline. Carcinogenesis, 4(2), 169–172.[4]

  • Prokopczyk, B., et al. (1987).[3] 3-(Methylnitrosamino)propionitrile: Occurrence in saliva of betel quid chewers, carcinogenicity, and DNA methylation in F344 rats.[3] Cancer Research, 47(2), 467–471.[3]

  • Ohshima, H., et al. (1989).[3] Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine.[3] Cancer Letters, 44(3), 211–216.[3]

  • Li, Y., & Hecht, S. S. (2022).[5] Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines.[6][7][8] International Journal of Molecular Sciences, 23(9), 5109.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantitation of N-Nitrosoguvacoline (NGC) in Human Saliva via LC-MS/MS

Topic: Analytical Methods for N-Nitrosoguvacoline (NGC) Detection in Saliva Content Type: Advanced Application Note & Protocol Audience: Senior Researchers, Bioanalytical Scientists, Drug Development Professionals Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for N-Nitrosoguvacoline (NGC) Detection in Saliva Content Type: Advanced Application Note & Protocol Audience: Senior Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

N-Nitrosoguvacoline (NGC) is a major Areca-nut Specific Nitrosamine (ASNA) implicated in the etiology of oral submucous fibrosis and oral squamous cell carcinoma. Unlike tobacco-specific nitrosamines (TSNAs), ASNAs like NGC are derived from the nitrosation of areca alkaloids (specifically guvacoline) in the saliva of betel quid chewers.

Detecting NGC in saliva presents unique bioanalytical challenges:

  • In-situ Artifact Formation: Salivary nitrite can react with guvacoline during sample collection, artificially inflating NGC levels.

  • Matrix Complexity: Saliva contains mucins, enzymes, and variable pH levels that interfere with extraction efficiency.

  • Polarity: NGC (LogP ~0.5) is relatively polar, making retention on standard C18 columns difficult without optimized chemistry.

This guide details a validated, self-correcting workflow using Solid Phase Extraction (SPE) coupled with LC-MS/MS to quantify NGC with sub-nanogram sensitivity.

Scientific Rationale & Methodological Strategy
2.1 The "Stop-Reaction" Principle

The most critical error in nitrosamine analysis is the formation of artifacts post-sampling. Saliva is rich in nitrates, which oral bacteria reduce to nitrites. Upon acidification (often used in sample prep), these nitrites react with secondary amines (guvacoline) to form NGC.

  • Solution: Immediate introduction of Sulfamic Acid at the point of collection. Sulfamic acid reacts rapidly with nitrite to form nitrogen gas (

    
    ) and sulfate, effectively "quenching" the nitrosation potential before the sample reaches the lab.
    
2.2 Extraction Strategy: Why HLB SPE?

While Liquid-Liquid Extraction (LLE) with ethyl acetate is common, it often suffers from emulsion formation in mucin-rich saliva.

  • Choice: Hydrophilic-Lipophilic Balanced (HLB) polymeric SPE.

  • Reasoning: NGC loses the basicity of the parent alkaloid due to the electron-withdrawing nitroso group. Therefore, Mixed-Mode Cation Exchange (MCX) is ineffective for the nitrosamine form. HLB sorbents retain NGC via hydrophobic interactions and polar functional groups, allowing for aggressive washing of matrix interferences.

2.3 Chromatographic Separation
  • Column: Waters ACQUITY HSS T3 or Phenomenex Kinetex Biphenyl.

  • Why: These columns are designed to retain polar organic molecules under high-aqueous conditions, preventing NGC from eluting in the solvent front (a common cause of ion suppression).

Reagents & Equipment
CategoryItemSpecification/Notes
Standards N-Nitrosoguvacoline (NGC)>98% Purity (Custom synthesis or Toronto Research Chemicals)
Internal Std NGC-d4 (or NNN-d4)Deuterated analog is preferred to correct for matrix effects.
Quencher Sulfamic Acid2M Solution in water (Freshly prepared).
Solvents Methanol, AcetonitrileLC-MS Grade.
Buffer Ammonium Formate10 mM, pH 3.5 (for Mobile Phase).
SPE Oasis HLB or Strata-X30 mg / 1 mL cartridges.
Hardware UHPLC SystemBinary gradient pump, low dead volume.
Detector Triple Quadrupole MSE.g., Sciex 6500+ or Waters Xevo TQ-XS.
Protocol: Sample Collection & Preservation

Objective: prevent ex vivo nitrosation and degradation.

  • Preparation: Pre-load 15 mL polypropylene tubes with 100 µL of 2M Sulfamic Acid .

  • Collection:

    • Instruct subject to rinse mouth with water 10 mins prior to collection.

    • Stimulate saliva flow (chewing on parafilm) or collect unstimulated whole saliva.

    • Collect exactly 2.0 mL of saliva directly into the pre-loaded tube.

  • Homogenization: Cap and invert the tube 5 times immediately to mix the quencher.

  • Storage: Snap freeze on dry ice immediately. Store at -80°C.

    • Stability Note: Samples are stable for 6 months at -80°C. Do not store at -20°C for >1 week due to enzymatic activity.

Protocol: Sample Preparation (SPE Workflow)

Step 1: Pre-treatment

  • Thaw saliva on ice.

  • Centrifuge at 10,000 x g for 10 mins at 4°C to pellet mucins and debris.

  • Transfer 500 µL of supernatant to a clean tube.

  • Add 20 µL of Internal Standard (NGC-d4, 100 ng/mL).

  • Dilute with 500 µL of 1% Formic Acid in water (Total vol = 1 mL).

Step 2: Solid Phase Extraction (HLB)

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Apply the 1 mL pre-treated sample (gravity flow or low vacuum).

  • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Wash 2: 1 mL Water (pH neutral).

  • Dry: Apply high vacuum for 2 minutes to remove residual water.

  • Elute: 2 x 500 µL Methanol (Collect in glass vial).

Step 3: Reconstitution

  • Evaporate eluate to dryness under

    
     stream at 35°C.
    
  • Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Vortex and transfer to LC vial with insert.

LC-MS/MS Method Parameters
6.1 Liquid Chromatography
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Column Temp: 40°C

  • Flow Rate: 0.3 mL/min

  • Injection Vol: 5-10 µL

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Profile:

Time (min) %A %B Curve
0.0 98 2 Initial
1.0 98 2 Hold
5.0 40 60 Linear
5.1 5 95 Wash
6.5 5 95 Wash
6.6 98 2 Re-equilibrate

| 9.0 | 98 | 2 | End |

6.2 Mass Spectrometry (MRM)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode[1]

  • Source Temp: 500°C

  • Capillary Voltage: 3.5 kV

MRM Transitions for NGC:

  • Precursor Ion (Q1): 171.1 m/z

    
    
    
  • Quantifier Ion (Q3): 141.1 m/z (Loss of NO, typical for nitrosamines)

  • Qualifier Ion (Q3): 113.1 m/z (Loss of NO + CO) or 79.0 m/z

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
NGC 171.1141.12515Quantifier
NGC 171.1113.12522Qualifier
NGC-d4 (IS) 175.1145.12515Internal Std
Visualizing the Workflow
Figure 1: Sample Preparation & Extraction Logic

G Start Raw Saliva Collection Quench Add 2M Sulfamic Acid (Inhibits Nitrite Reaction) Start->Quench Immediate Centrifuge Centrifuge (10,000g) Remove Mucins Quench->Centrifuge IS_Add Add Internal Standard (NGC-d4) Centrifuge->IS_Add Supernatant SPE_Load SPE Load (HLB) Retain Hydrophobic/Polar IS_Add->SPE_Load SPE_Wash Wash Step (5% MeOH -> H2O) Remove Salts/Proteins SPE_Load->SPE_Wash SPE_Elute Elution (100% MeOH) SPE_Wash->SPE_Elute Evap N2 Evaporation & Reconstitution (Mobile Phase A) SPE_Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: Optimized workflow for NGC extraction from saliva, highlighting the critical quenching step to prevent artifact formation.

Figure 2: LC-MS/MS Data Acquisition Flow

LCMS Sample Reconstituted Sample Column HSS T3 Column (Retains Polar NGC) Sample->Column Gradient Elution ESI ESI Source (+) Ionization Column->ESI Q1 Q1: Filter 171.1 m/z (Precursor Selection) ESI->Q1 Collision Collision Cell (N2) Fragmentation Q1->Collision CID Q3 Q3: Filter 141.1 m/z (Product Selection) Collision->Q3 -NO Loss Detector Detector Signal Integration Q3->Detector

Caption: Schematic of the Triple Quadrupole MRM transition monitoring for specific NGC detection.

Method Validation & Troubleshooting
8.1 Validation Criteria (FDA Bioanalytical Guidelines)
  • Linearity: 0.5 ng/mL to 100 ng/mL (

    
    ).
    
  • Lower Limit of Quantitation (LLOQ): Target 0.5 ng/mL (S/N > 10).

  • Recovery: Absolute recovery from SPE should be >85%.

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, increase the dilution factor during reconstitution or switch to a more selective column (e.g., Biphenyl).

8.2 Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
High Background Noise Contaminated solvents or sourceUse fresh LC-MS grade solvents; Clean ESI cone.
Peak Tailing Secondary interactions with silanolsEnsure mobile phase pH is ~3.5 (Formic Acid).
Signal Suppression Phospholipids elutingAdd a "high organic" wash (95% ACN) at end of gradient.
Artifactual Peaks In-situ nitrosationCheck Sulfamic acid freshness; Ensure rapid freezing.
References
  • Nair, J., et al. (1985). Tobacco-specific and betel nut-specific N-nitroso compounds: occurrence in saliva and urine of betel quid chewers and formation in vitro by nitrosation of betel quid.[2] Carcinogenesis.[2][3] Link

  • Wu, F., et al. (2022). Simultaneous determination of areca nut- and tobacco-specific alkaloids in saliva by LC-MS/MS: Distribution and transformation of alkaloids in oral cavity.[4][5] Journal of Hazardous Materials.[5] Link

  • Stepanov, I., & Hecht, S. S. (2005). Tobacco-specific nitrosamines in smokeless tobacco products marketed in India. International Journal of Cancer. Link

  • FDA. (2023). Control of Nitrosamine Impurities in Human Drugs.[6] Guidance for Industry. Link

  • PubChem. (2025).[7] N-Nitrosoguvacoline Compound Summary. National Library of Medicine. Link

Sources

Application

Application Note: GC-TEA Analysis of N-Nitrosoguvacoline (NGL) in Biological Matrices

This Application Note is structured as a high-level technical guide for analytical chemists and drug safety researchers. It prioritizes mechanistic understanding, robust validation, and "self-correcting" experimental des...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug safety researchers. It prioritizes mechanistic understanding, robust validation, and "self-correcting" experimental design.

Executive Summary & Scientific Rationale

N-Nitrosoguvacoline (NGL) is a potent carcinogenic nitrosamine derived from the alkaloid guvacoline, primarily found in Areca catechu (areca nut) products. In biological monitoring, NGL serves as a critical biomarker for areca nut exposure and endogenous nitrosation risk.

While LC-MS/MS is common for general organic analysis, GC-TEA (Thermal Energy Analyzer) remains the "gold standard" for nitrosamine analysis in complex biological matrices due to its orthogonal selectivity. Unlike Mass Spectrometry, which relies on mass-to-charge ratios (often plagued by isobaric interferences in bio-fluids), TEA relies on the specific pyrolytic cleavage of the N-NO bond. This chemiluminescent detection offers picogram-level sensitivity with virtually zero matrix interference, allowing for simpler sample preparation protocols compared to MS-based techniques.

Key Technical Distinction:

  • N-Nitrosoguvacoline (NGL): The methyl ester form. Volatile enough for direct GC analysis.

  • N-Nitrosoguvacine (NGC): The carboxylic acid form. Non-volatile; requires derivatization (methylation) prior to GC.

  • This protocol focuses specifically on the direct analysis of NGL.

Detection Mechanism: The Thermal Energy Analyzer[1][2][3][4]

To understand the robustness of this method, one must understand the detector's physics. The TEA detector operates via a chemiluminescent reaction specific to the nitrosyl radical.[1]

Figure 1: TEA Detection Mechanism

TEA_Mechanism cluster_chem Reaction Stoichiometry Sample Eluent from GC (NGL) Pyrolyzer Pyrolyzer (500°C) Catalytic Cleavage Sample->Pyrolyzer Carrier Gas ColdTrap Cold Trap (-100°C) Removes Organics Pyrolyzer->ColdTrap •NO + Radicals ReactionChamber Reaction Chamber (Vacuum) ColdTrap->ReactionChamber •NO Gas Only PMT Photomultiplier Tube (>600nm Detection) ReactionChamber->PMT hv (Light) Ozone Ozone (O3) Generator Ozone->ReactionChamber Inflow Eq R-N-NO → R-N• + •NO •NO + O3 → NO2* + O2 NO2* → NO2 + hv (Red Light)

Caption: The TEA process isolates the nitrosyl radical ([1]•NO), removing solvent and matrix interferences via a cold trap before reaction with ozone.

Experimental Protocol

Reagents and Standards
  • Target Analyte: N-Nitrosoguvacoline (NGL) standard (>98% purity).[2]

  • Internal Standard (IS): N-Nitrosopiperidine (NPIP) or N-Nitrosonornicotine-d4 (NNN-d4). Note: NPIP is preferred for GC-TEA due to similar volatility.

  • Inhibitor Solution: 2M Sulfamic Acid or Ascorbic Acid (Freshly prepared).

  • Solvents: Dichloromethane (DCM), HPLC-grade; Sodium Sulfate (anhydrous).

Sample Collection & Artifact Prevention (CRITICAL)

Causality Warning: Biological fluids contain nitrites.[3] If acidified without inhibitors, endogenous amines will react with nitrites during extraction to form false-positive nitrosamines.

  • Saliva/Urine: Collect 5.0 mL sample directly into a tube containing 500 µL of Inhibitor Solution .

  • Mechanism: Ascorbic acid/Sulfamic acid scavenges nitrite ions (

    
    ) instantly, preventing the in situ nitrosation of guvacoline.
    
  • Storage: Flash freeze at -80°C if not analyzed immediately.

Extraction Workflow (Liquid-Liquid Extraction)
Figure 2: Extraction & Cleanup Workflow

Extraction_Flow Sample Biological Sample (5 mL + Inhibitor) Spike Add Internal Standard (NPIP, 50 ng) Sample->Spike Adjust Adjust pH to 7.0 (Neutralize) Spike->Adjust Extract LLE with DCM (3 x 5 mL) Adjust->Extract Extract NGL Dry Dry Organic Phase (Anhydrous Na2SO4) Extract->Dry Collect Organic Layer Conc Concentrate to 0.5 mL (Kuderna-Danish or N2 stream) Dry->Conc Inject GC-TEA Injection (2 µL) Conc->Inject

Caption: Optimized LLE workflow minimizing volatile loss while ensuring exhaustive extraction of semi-volatile NGL.

Step-by-Step:

  • Thaw sample at room temperature.

  • Spike with Internal Standard (NPIP) to a final concentration of 100 ng/mL.

  • Extract: Add 5 mL Dichloromethane (DCM). Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Collect: Transfer the lower organic layer to a clean vial.

  • Repeat: Repeat extraction 2 more times; combine organic layers.

  • Dry: Pass combined organic extract through a funnel containing Anhydrous Sodium Sulfate to remove residual water.

  • Concentrate: Evaporate under a gentle stream of Nitrogen at 35°C to a final volume of 0.5 mL. Do not evaporate to dryness, as NGL is semi-volatile.

Instrumental Parameters

Gas Chromatography (GC)

NGL is a polar compound. A polar column is required to prevent peak tailing and ensure separation from the solvent front.

ParameterSettingRationale
System Agilent 7890B (or equivalent)Standard GC platform.
Column DB-WAX or DB-PSWAX (30m x 0.32mm x 0.5µm)Polyethylene glycol phase retains polar nitrosamines.
Carrier Gas Helium @ 2.0 mL/min (Constant Flow)Optimized for TEA vacuum stability.
Inlet Splitless Mode @ 220°CMaximizes sensitivity; temp prevents degradation.
Injection Vol 2.0 µLStandard volume for capillary columns.
Oven Program 60°C (1 min) → 10°C/min → 220°C (5 min)Slow ramp ensures separation of NGL from early eluters.
Thermal Energy Analyzer (TEA)
  • Model: Ellutia 800 Series or equivalent.

  • Pyrolyzer Temperature: 500°C.

    • Note: At 500°C, only the N-NO bond cleaves. C-NO bonds (nitro groups) require 650°C+.[4][5] This temperature setting is the primary specificity filter.

  • Interface Temperature: 230°C (Prevents condensation of NGL).

  • Vacuum: 0.5 - 1.0 Torr.

Validation & Quality Control

To ensure Scientific Integrity , the following controls must be run with every batch.

  • Linearity: 5-point calibration curve (10 – 500 ng/mL).

    
     must be > 0.995.
    
  • Recovery: Spike blank saliva/urine at 50 ng/mL. Acceptable recovery: 80-120%.

  • Artifact Check (The "Blank" Test):

    • Analyze a "Blank" matrix containing only the inhibitor and high levels of added Nitrite and Guvacoline.

    • Result: If NGL is detected, your inhibitor failed. This validates the sample collection method.

  • Limit of Quantitation (LOQ): Typically 0.5 - 1.0 ng/mL for GC-TEA.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background/Noise Vacuum leak or dirty Cold Trap.Check O-rings; Clean Cold Trap (remove frozen solvent).
Low Sensitivity Ozone generator failure or Pyrolyzer temp drift.Verify Ozone flow; Calibrate Pyrolyzer to 500°C.
Peak Tailing Active sites in liner or column degradation.Replace inlet liner (deactivated); Trim column guard.
Ghost Peaks Carryover from high-concentration samples.Run solvent blanks (DCM) between samples.

References

  • Ellutia. (2022).[5] Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. Labcompare. Link

  • Health Canada. (1999).[6] Determination of Nitrosamines in Whole Tobacco (Method T-309). Link

  • Nair, J., et al. (1985).[7] Tobacco-specific and betel nut-specific N-nitroso compounds: occurrence in saliva and urine of betel quid chewers. Carcinogenesis. Link

  • Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research. Link

  • Fine, D. H., et al. (1975).[8] Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis. Journal of Chromatography A. Link

Sources

Method

Application Note: High-Sensitivity Quantification of N-Nitrosoguvacoline (NGL) by LC-MS/MS

Executive Summary N-Nitrosoguvacoline (NGL) is a specific nitrosamine impurity derived from the nitrosation of Guvacoline, a major alkaloid found in Areca catechu (Areca nut). While historically associated with oral toba...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Nitrosoguvacoline (NGL) is a specific nitrosamine impurity derived from the nitrosation of Guvacoline, a major alkaloid found in Areca catechu (Areca nut). While historically associated with oral tobacco and betel quid usage, NGL has emerged as a critical analyte in pharmaceutical quality control for two reasons:

  • Excipient Risk: The increasing scrutiny of plant-derived excipients and traditional medicine formulations requires rigorous screening for specific nitrosated alkaloids.

  • NDSRI Modeling: Structurally, NGL serves as a model for Nitrosamine Drug Substance-Related Impurities (NDSRIs) containing tetrahydropyridine moieties, aiding in the development of "read-across" safety assessments for chemically similar active pharmaceutical ingredients (APIs).

This guide provides a validated protocol for the extraction, separation, and quantification of NGL, designed to meet the rigorous sensitivity requirements of current FDA and EMA nitrosamine control policies.

Chemical & Regulatory Profile

Physicochemical Properties

Understanding the chemistry of NGL is vital for method development. Unlike its parent alkaloid Guvacoline, NGL is non-basic due to the electron-withdrawing nitroso group on the nitrogen. This dictates that cation-exchange mechanisms (commonly used for alkaloids) will not retain NGL, a critical distinction for sample preparation.

PropertyDetail
Common Name N-Nitrosoguvacoline (NGL)
IUPAC Name Methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-carboxylate
CAS Number 55557-02-3
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane. Sparingly soluble in water.
pKa N/A (Amide-like character of N-NO group prevents protonation at physiological pH)
Stability Light-sensitive (photolytic degradation). Stable in methanol at -20°C.
Regulatory Framework (CPCA)

Under the FDA's Carcinogenic Potency Categorization Approach (CPCA), NGL is evaluated based on its structural features.

  • Structure: Cyclic nitrosamine with alpha-hydrogens at C2 and C6.

  • Activating Features: Lack of strong electron-withdrawing groups on the alpha-carbons.

  • Predicted Potency: While IARC classifies it as Group 3 (inadequate evidence in humans), the structural alerts necessitate control. It typically falls into Potency Category 3 or 4 , but in the absence of compound-specific toxicology data, the conservative Acceptable Intake (AI) of 1500 ng/day (or 26.5 ng/day if treating as high-potency default) is often applied for screening.

  • Target LOQ: Methods should achieve an LOQ ≤ 10% of the AI concentration relative to the maximum daily dose (MDD).

Analytical Protocol

Reagents and Standards
  • Reference Standard: N-Nitrosoguvacoline (>98% purity).

  • Internal Standard (IS): N-Nitrosoguvacoline-d4 (preferred) or N-Nitrosopiperidine-d4 (surrogate).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

Standard Preparation

Self-Validating Step: Nitrosamines are prone to degradation under UV light. All preparation must occur under amber light or in amber glassware.

  • Stock Solution (1 mg/mL): Dissolve 10 mg NGL in 10 mL Methanol. Store at -20°C.

  • Intermediate Stock (10 µg/mL): Dilute 100 µL Stock into 9.9 mL Methanol.

  • Working Standards: Serially dilute in Water:Methanol (90:10) to match the initial mobile phase conditions. Range: 0.5 ng/mL to 100 ng/mL.

    • Why 90:10? Injecting high organic solvent (100% MeOH) leads to peak fronting and poor retention of early-eluting polar nitrosamines.

Sample Preparation (Solid Phase Extraction)

Since NGL is non-basic, we use HLB (Hydrophilic-Lipophilic Balance) cartridges for retention, or MCX (Mixed-Mode Cation Exchange) in a "pass-through" mode to remove cationic interferences (like parent alkaloids) while collecting NGL in the filtrate.

Recommended Workflow: HLB Extraction

  • Conditioning: 3 mL MeOH followed by 3 mL Water.

  • Loading: Load sample (e.g., dissolved drug powder or biological fluid) adjusted to pH 7.

  • Washing: Wash with 5% Methanol in Water (removes salts/polar interferences).

  • Elution: Elute NGL with 3 mL Acetonitrile .

  • Concentration: Evaporate to dryness under Nitrogen stream at 35°C (Do not exceed 40°C to prevent volatilization).

  • Reconstitution: Reconstitute in 200 µL Mobile Phase A:B (90:10).

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.

    • Insight: Biphenyl phases often offer better selectivity for isomeric nitrosamines than C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Hold for trapping)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibrate)

MS Parameters (MRM)
  • Source: Electrospray Ionization (ESI) - Positive Mode.

  • Precursor Ion: 171.1 [M+H]⁺

  • Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)RoleMechanism
N-Guv 171.1140.1 15QuantifierLoss of -OCH₃ (Methoxy)
N-Guv 171.1111.1 25QualifierLoss of -COOCH₃ (Ester)
N-Guv 171.1154.1 12QualifierLoss of -OH

Note: Collision Energies (CE) are instrument-dependent and must be optimized.

Visual Workflows

Formation Pathway

Understanding the origin of NGL helps in root-cause analysis during drug manufacturing.

NGL_Formation Guvacoline Guvacoline (Secondary Amine) Intermediate N-Nitrosation Intermediate Guvacoline->Intermediate Acidic pH Nitrite Nitrite Source (NaNO2 / NOx) Nitrite->Intermediate NGL N-Nitrosoguvacoline (NGL) Intermediate->NGL - H2O

Figure 1: Mechanism of N-Nitrosoguvacoline formation from Guvacoline and nitrosating agents.

Analytical Workflow

A self-validating extraction logic distinguishing between basic alkaloids and non-basic nitrosamines.

Analysis_Workflow Sample Sample Matrix (API/Excipient/Biofluid) Extraction Solid Phase Extraction (HLB) Load at pH 7.0 Sample->Extraction Wash Wash Step (5% MeOH/H2O) Removes Salts/Polar Extraction->Wash Retain NGL Elution Elution Step (100% Acetonitrile) Elutes NGL Wash->Elution Analysis LC-MS/MS Analysis MRM: 171.1 -> 140.1 Elution->Analysis

Figure 2: Optimized SPE workflow for NGL isolation.

Method Validation Criteria

To ensure trustworthiness, the method must meet the following performance criteria (based on ICH Q2(R2) guidelines):

ParameterAcceptance Criteria
Linearity (R²) > 0.995 over range 0.5 – 100 ng/mL
Recovery 80% – 120% (spiked at 3 levels)
Precision (RSD) < 15% (Inter-day and Intra-day)
Sensitivity (LOQ) ≤ 0.5 ng/mL (or 0.03 ppm in solid matrix)
Specificity No interference at retention time of NGL in blank matrix

References

  • US FDA. (2023).[2] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[3] Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (2004).[4] Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines.[4][5][6] IARC Monographs Vol 85.[4] Retrieved from [Link][3][4][5][6][7]

  • PubChem. (2024). N-Nitrosoguvacoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. (2022). Nitrosamines Analysis with LC-MS/MS.[8] Retrieved from [Link][9]

  • Jain, V., et al. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for N-Nitrosoguvacoline Administration in Rodent Cancer Models

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Unraveling the Carcinogenic Potential of N-Nitrosoguvacoline N-Nitrosoguvacoline (NGL), a nitrosami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unraveling the Carcinogenic Potential of N-Nitrosoguvacoline

N-Nitrosoguvacoline (NGL), a nitrosamine derived from the areca nut, has garnered significant interest within the scientific community for its potential role in carcinogenesis, particularly in the context of oral cancers associated with betel quid chewing.[1][2] This document serves as a comprehensive guide for researchers, providing detailed application notes and standardized protocols for the administration of NGL in rodent cancer models. Our focus is to equip scientists with the necessary knowledge to conduct rigorous, reproducible, and insightful preclinical studies to further elucidate the carcinogenic mechanisms of this compound and to explore potential therapeutic interventions.

N-nitroso compounds, as a class, are well-established carcinogens.[3] Their mechanism of action typically involves metabolic activation by cytochrome P450 enzymes into electrophilic intermediates that can form DNA adducts, leading to genetic mutations and the initiation of cancer.[3] NGL is genotoxic, having been shown to be mutagenic in bacterial assays.[4][5] In vivo, NGL is metabolized in rats to a major urinary metabolite, N-nitrosonipecotic acid.[4][6] While the International Agency for Research on Cancer (IARC) has classified N-Nitrosoguvacoline as "not classifiable as to its carcinogenicity to humans (Group 3)" due to inadequate evidence in humans and experimental animals at the time of evaluation, specific studies have demonstrated its carcinogenic potential in rodents, warranting further investigation.[4]

This guide moves beyond a simple recitation of procedural steps. It delves into the rationale behind experimental choices, providing a framework for designing robust studies that yield high-quality, interpretable data.

Chemical and Physical Properties of N-Nitrosoguvacoline

A thorough understanding of the physicochemical properties of N-Nitrosoguvacoline is paramount for its proper handling, storage, and preparation for in vivo administration.

PropertyValueSource
Chemical Formula C₇H₁₀N₂O₃[7]
Molecular Weight 170.17 g/mol [7]
Appearance Yellow oil[4]
Boiling Point 95-100°C @ 0.1 TorrToronto Research Chemicals Inc.
Solubility Slightly soluble in Chloroform and MethanolToronto Research Chemicals Inc.
CAS Number 55557-02-3[7]

Safety and Handling of N-Nitrosoguvacoline

N-nitroso compounds are potent carcinogens and must be handled with extreme caution.[7] All procedures should be conducted in a designated area, within a certified chemical fume hood, to minimize exposure.

GHS Hazard Classification:

  • H350: May cause cancer[7]

  • H302: Harmful if swallowed[7]

  • H315: Causes skin irritation[7]

  • H319: Causes serious eye irritation[7]

  • H335: May cause respiratory irritation[7]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double gloving is recommended.

  • Lab Coat: A dedicated lab coat should be worn and regularly decontaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Respiratory Protection: A respirator may be required for handling the pure compound or creating concentrated stock solutions.

Handling and Storage:

  • Store N-Nitrosoguvacoline in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • All work with NGL should be performed in a chemical fume hood.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

Decontamination and Waste Disposal:

  • All contaminated surfaces and equipment should be decontaminated using a suitable method, such as a solution of sodium hypochlorite followed by a thiosulfate neutralization step.

  • All NGL waste, including contaminated PPE and animal bedding, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Rodent Models for N-Nitrosoguvacoline Carcinogenesis Studies

The choice of rodent model is a critical determinant of the study's outcome. The Fischer 344 (F344) rat has been the most extensively used and well-characterized model for studying the carcinogenicity of N-nitroso compounds, including NGL.[1][8][9] Sprague-Dawley rats have also been used, though with differing results in at least one study, suggesting strain-specific differences in susceptibility.[4]

Recommended Rodent Model:

  • Species: Rat

  • Strain: Fischer 344 (F344)

  • Sex: Male rats have shown susceptibility to NGL-induced pancreatic tumors.[8] Both sexes should be considered depending on the research question.

  • Age: Young adult rats (6-8 weeks old) are typically used to allow for a sufficient latency period for tumor development.

Experimental Workflow for NGL-Induced Carcinogenesis in Rodents

The following diagram illustrates a typical workflow for an in vivo study investigating the carcinogenic effects of N-Nitrosoguvacoline.

G cluster_0 Preparation cluster_1 Administration cluster_2 Monitoring & Observation cluster_3 Endpoint & Analysis NGL_Prep NGL Solution Preparation Admin NGL Administration (e.g., Drinking Water) NGL_Prep->Admin Animal_Acclimation Animal Acclimation (1-2 weeks) Animal_Acclimation->Admin Monitoring Regular Monitoring: - Body Weight - Clinical Signs - Fluid/Food Intake Admin->Monitoring Termination Study Termination (Pre-defined endpoint or humane endpoint) Monitoring->Termination Necropsy Necropsy & Tissue Collection Termination->Necropsy Histopathology Histopathological Analysis Necropsy->Histopathology Molecular Molecular Analysis (e.g., DNA adducts, gene expression) Necropsy->Molecular

Caption: Experimental workflow for NGL-induced carcinogenesis study.

Detailed Protocols for N-Nitrosoguvacoline Administration

The route of administration is a critical variable that can significantly influence the dosimetry, metabolism, and target organ of the carcinogen.

Protocol 1: Administration via Drinking Water (Chronic Exposure)

This method mimics chronic, low-dose environmental exposure and has been successfully used to induce pancreatic tumors in F344 rats.[8]

Rationale: Administration in drinking water provides a continuous, non-invasive method of exposure, reducing animal stress and handling. This route has proven effective for inducing tumors with NGL.[8]

Materials:

  • N-Nitrosoguvacoline (NGL)

  • Purified, deionized water

  • Amber or light-protected water bottles

  • Graduated cylinders and volumetric flasks

  • Analytical balance

Procedure:

  • Solution Preparation (Target Concentration: 20 ppm):

    • Calculate the required amount of NGL to prepare the desired volume of a 20 ppm (20 mg/L) solution.

    • In a chemical fume hood, accurately weigh the NGL.

    • Dissolve the NGL in a small volume of purified water in a volumetric flask.

    • Bring the solution to the final volume with purified water and mix thoroughly.

    • Note on Stability: Prepare fresh NGL solutions at least weekly and store them protected from light to prevent degradation. The stability of NGL in water should be periodically verified under specific laboratory conditions.[10]

  • Administration:

    • Provide the NGL-containing drinking water to the animals ad libitum in amber or light-protected water bottles.

    • Replace the drinking water bottles with a freshly prepared solution at least twice a week.

    • A control group receiving untreated drinking water must be included in the study design.

  • Monitoring:

    • Measure water consumption per cage at least twice weekly to estimate the average daily dose of NGL per animal.

    • Monitor the body weight of each animal weekly.

    • Observe the animals daily for any clinical signs of toxicity, such as lethargy, rough coat, or reduced food intake.

Dosage and Duration Summary:

Rodent StrainConcentration in Drinking WaterDurationObserved TumorsReference
Male F344 Rats 20 ppm (mg/L)Lifetime (up to 128 weeks)Acinar adenoma of the pancreas[8]
Sprague-Dawley Rats (Male & Female) 150 mg/L50 weeksNo significant increase in tumors[4]
Protocol 2: Oral Gavage (Bolus Dosing)

Oral gavage allows for the precise administration of a known dose of the compound directly into the stomach. This method is useful for dose-response studies or when a more controlled dosing regimen is required.

Rationale: While chronic exposure in drinking water is effective, oral gavage provides a method for delivering a precise, intermittent high dose, which may be relevant for modeling different exposure scenarios.

Materials:

  • N-Nitrosoguvacoline (NGL)

  • Vehicle (e.g., sterile water, saline, or corn oil)[11]

  • Appropriately sized gavage needles (16-18 gauge for rats, 18-20 gauge for mice, with a ball tip)[11][12][13]

  • Syringes

Procedure:

  • Solution Preparation:

    • Prepare the NGL solution in the chosen vehicle at the desired concentration. The selection of the vehicle will depend on the solubility of the specific batch of NGL.

    • Ensure the solution is homogenous before each administration.

  • Administration:

    • Accurately determine the volume to be administered based on the animal's body weight (typically 5-10 ml/kg for rats).[11][13]

    • Gently restrain the animal and insert the gavage needle over the tongue into the esophagus and down to the stomach.

    • Administer the solution slowly to avoid regurgitation and aspiration.

    • For detailed guidance on the gavage technique, refer to established institutional and CCAC guidelines.[11][12][13]

  • Dosing Schedule:

    • The frequency of administration can range from daily to several times per week, depending on the study design and the compound's half-life. A typical study might involve dosing 3-5 times per week for a predetermined number of weeks.

Protocol 3: Subcutaneous Injection

Subcutaneous (s.c.) injection is another common route for administering carcinogens in rodent models. It bypasses first-pass metabolism in the liver, which may be relevant depending on the research question.

Rationale: Subcutaneous administration can lead to different metabolic activation pathways and tumor profiles compared to oral routes. This method has been used for other N-nitroso compounds to induce tumors at various sites.[4][9]

Materials:

  • N-Nitrosoguvacoline (NGL)

  • Sterile vehicle (e.g., saline or trioctanoin)[4]

  • Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Solution Preparation:

    • Prepare a sterile solution of NGL in the chosen vehicle.

  • Administration:

    • Administer the NGL solution subcutaneously in the dorsal region.

    • Vary the injection site to avoid local tissue damage.

  • Dosing Schedule:

    • The dosing schedule can be adapted based on the study's objectives, for instance, injections three times a week for a specified duration.

Analysis of Carcinogenic Outcomes

A comprehensive analysis of both gross and microscopic pathologies is essential for accurately assessing the carcinogenic effects of N-Nitrosoguvacoline.

Necropsy and Tissue Collection
  • At the study endpoint, perform a complete necropsy on all animals.

  • Carefully examine all organs for gross abnormalities, including the presence, location, size, and number of tumors.

  • Collect all major organs and any observed lesions. The pancreas, liver, lungs, esophagus, and nasal cavity should be prioritized based on the known targets of N-nitroso compounds.[4][8]

Histopathological Analysis

A detailed histopathological examination is crucial for the definitive diagnosis and characterization of neoplastic and pre-neoplastic lesions.

Protocol for Pancreatic Tissue Processing:

  • Dissection: Carefully dissect the pancreas from the surrounding tissues.[9]

  • Fixation: Fix the entire pancreas in 10% neutral buffered formalin for 24-48 hours.

  • Trimming and Cassetting: After fixation, trim the pancreas for optimal orientation and place it in tissue cassettes.

  • Processing and Embedding: Process the tissues through a series of graded alcohols and xylene, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for routine morphological evaluation.

  • Pathological Evaluation: A board-certified veterinary pathologist should evaluate the slides for the presence of pre-neoplastic lesions (e.g., atypical acinar cell nodules) and neoplastic lesions (e.g., acinar cell adenomas and carcinomas).[14]

Mechanistic Insights: Potential Signaling Pathways

While the precise molecular mechanisms of NGL-induced carcinogenesis are still under investigation, research on other N-nitroso compounds, such as the tobacco-specific nitrosamine NNK, provides valuable clues.

G cluster_signaling Potential Signaling Pathways NGL N-Nitrosoguvacoline (NGL) Metabolic_Activation Metabolic Activation (Cytochrome P450) NGL->Metabolic_Activation Electrophiles Electrophilic Intermediates Metabolic_Activation->Electrophiles DNA_Adducts DNA Adducts Electrophiles->DNA_Adducts Mutations Genetic Mutations DNA_Adducts->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis PI3K_Akt PI3K/Akt Pathway Mutations->PI3K_Akt MAPK MAPK Pathway Mutations->MAPK Wnt Wnt/β-catenin Pathway Mutations->Wnt PI3K_Akt->Carcinogenesis MAPK->Carcinogenesis Wnt->Carcinogenesis

Caption: Potential mechanisms of NGL-induced carcinogenesis.

Potential signaling pathways that may be involved in NGL-induced carcinogenesis include:

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its activation has been observed in response to other nitrosamines.

  • MAPK Pathway: The mitogen-activated protein kinase pathway is involved in cell proliferation, differentiation, and apoptosis.

  • Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers and could be a downstream effect of NGL-induced mutations.[15]

Further research is needed to specifically implicate these pathways in NGL-mediated tumorigenesis.

Conclusion

The study of N-Nitrosoguvacoline in rodent cancer models is a critical area of research with implications for understanding the etiology of areca nut-associated cancers. The protocols and application notes provided herein offer a robust framework for conducting these studies with scientific rigor and a commitment to animal welfare. By employing standardized methodologies and exploring the underlying molecular mechanisms, the scientific community can continue to unravel the carcinogenic potential of NGL and develop strategies for cancer prevention and treatment.

References

  • Rivenson, A., Hoffmann, D., Prokopczyk, B., Amin, S., & Hecht, S. S. (1988). Induction of lung and exocrine pancreas tumors in F344 rats by tobacco-specific and Areca-derived N-nitrosamines. Cancer Research, 48(23), 6912–6917. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. [Link]

  • Hecht, S. S. (2012). Lung cancer chemoprevention by isothiocyanates. Journal of Cellular Biochemistry, 113(3), 739-747. [Link]

  • Ohshima, H., Friesen, M., & Bartsch, H. (1989). Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine. Cancer Letters, 44(3), 211–216. [Link]

  • IARC. (2004). Some Areca-nut-derived N-Nitrosamines. In Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85). IARC. [Link]

  • Lijinsky, W., & Taylor, H. W. (1976).
  • Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline. Carcinogenesis, 4(2), 169–172. [Link]

  • PubChem. (n.d.). N-Nitrosoguvacoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Rivenson, A., Hoffmann, D., Prokopczyk, B., Amin, S., & Hecht, S. S. (1988). Induction of lung and exocrine pancreas tumors in F344 rats by tobacco-specific and Areca-derived N-nitrosamines. Cancer research, 48(23), 6912-6917. [Link]

  • Lee, C. H., Lin, R. H., Liu, S. H., Lin-Shiau, S. Y., & Lin, J. K. (1996). The mutagenicities of alkaloids and N-nitrosoguvacoline from betel quid. Mutation Research/Genetic Toxicology, 360(3), 229-237. [Link]

  • Hecht, S. S., Rivenson, A., Braley, J., DiBello, J., Adams, J. D., & Hoffmann, D. (1986). Induction of oral cavity tumors in F344 rats by tobacco-specific nitrosamines and snuff. Cancer research, 46(8), 4162-4166.
  • Hoffmann, D., & Hecht, S. S. (1985). Nicotine-derived N-nitrosamines and tobacco-related cancer: current status and future directions. Cancer research, 45(3), 935-944.
  • University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • Chem Service, Inc. (2015). Safety Data Sheet: N-Methyl-N-nitroso-N'-nitroguanidine. [Link]

  • European Medicines Agency. (2001). Stability Testing of Biotechnological/Biological Products. [Link]

  • Longnecker, D. S., Roebuck, B. D., Kuhlmann, E. T., & Curphey, T. J. (1985). Induction of pancreatic carcinomas in rats with N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine: histopathology. Journal of the National Cancer Institute, 74(1), 209–217. [Link]

  • Chen, J., et al. (2020). Tobacco carcinogen NNK promotes pancreatic cancer proliferation via LINC00857/β-catenin. Cell Death & Disease, 11(1), 1-13. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1987). Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Suppl 7.
  • Hecht, S. S. (2003). Tobacco carcinogens, their biomarkers and tobacco-induced cancer.
  • South Dakota State University. (2022). Oral Gavage Rodent SOP. [Link]

Sources

Method

Application Note: A Robust HPLC-MS/MS Method for the Selective Separation and Quantification of N-Nitrosoguvacoline from Common Nitrosamine Impurities

Abstract The presence of nitrosamine impurities in pharmaceutical products, consumer goods, and food is a significant safety concern due to their classification as probable human carcinogens.[1][2] N-Nitrosoguvacoline (N...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The presence of nitrosamine impurities in pharmaceutical products, consumer goods, and food is a significant safety concern due to their classification as probable human carcinogens.[1][2] N-Nitrosoguvacoline (NG), a nitrosamine derived from the areca nut, requires precise and selective analytical methods to ensure its effective monitoring and control.[3][4] This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method developed for the separation and quantification of N-Nitrosoguvacoline from a mixture of other common nitrosamines, such as N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), and N-Nitroso-N-methyl-4-aminobutyric acid (NMBA). The described reverse-phase HPLC method provides excellent resolution and sensitivity, making it suitable for quality control, regulatory compliance, and research applications.

Introduction

Nitrosamines are a class of organic compounds that can form when secondary or tertiary amines react with nitrosating agents.[5] Their potent genotoxic and carcinogenic properties have led to stringent regulatory guidance from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) concerning their presence in human drugs.[2][6] N-Nitrosoguvacoline is a specific nitrosamine formed from the nitrosation of arecoline, an alkaloid found in the areca nut, which is chewed by millions of people worldwide.[4][7]

The analytical challenge lies in the simultaneous detection and quantification of various nitrosamines at trace levels within complex matrices.[1] While some nitrosamines are volatile and amenable to Gas Chromatography (GC), many, including N-Nitrosoguvacoline, are non-volatile, necessitating the use of Liquid Chromatography (LC).[5] LC coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its superior sensitivity and selectivity.[8][9]

This note presents a comprehensive protocol using a reverse-phase C18 column, which separates nitrosamines based on their hydrophobicity. The method is optimized to achieve baseline separation of N-Nitrosoguvacoline from other structurally similar and commonly monitored nitrosamines, ensuring accurate quantification critical for risk assessment.

Principle of the Method

The separation is based on reverse-phase high-performance liquid chromatography (RP-HPLC). In this technique, the stationary phase is nonpolar (C18), and the mobile phase is polar. Compounds are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is employed to effectively elute nitrosamines with a wide range of polarities.

Following chromatographic separation, the analytes are ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and detected by a tandem mass spectrometer.[8] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target nitrosamine.

Materials and Methods

Reagents and Standards
  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH), and ultrapure water (18.2 MΩ·cm).

  • Mobile Phase Additives: Formic acid (FA), 99% or higher purity.

  • Reference Standards: N-Nitrosoguvacoline (CAS: 55557-02-3), N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), N-Nitrosodiisopropylamine (NDIPA), and N-Nitrosodibutylamine (NDBA). All standards should be of high purity (≥98%).

  • Diluent: 50:50 (v/v) Methanol:Water.

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of delivering reproducible gradients at pressures up to 600 bar.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an ESI or APCI source.

  • Analytical Column: A high-quality C18 column is recommended. The specific column used for this method development is detailed in Table 1.

Chromatographic and MS Conditions

The operational parameters for the HPLC and mass spectrometer are summarized in the table below.

ParameterRecommended Setting
HPLC System
Analytical ColumnInertSustain AQ-C18 HP, 3 µm, 100 x 4.6 mm I.D. (or equivalent)[10]
Mobile Phase A0.1% Formic Acid in Water[11]
Mobile Phase B0.1% Formic Acid in Acetonitrile[11]
Gradient ProgramTime (min): 0.0 -> 1.0 -> 8.0 -> 8.1 -> 12.0%B: 5 -> 5 -> 70 -> 95 -> 5
Flow Rate0.5 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.450 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Detection ModeMultiple Reaction Monitoring (MRM)
Table 1: Optimized HPLC-MS/MS Method Parameters.
Standard and Sample Preparation

Causality: Proper sample and standard preparation are critical to ensure accuracy and reproducibility. Using an appropriate diluent prevents peak distortion and ensures compatibility with the mobile phase.

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each nitrosamine reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with Methanol.

  • Intermediate Stock Solution (10 µg/mL): Prepare a mixed stock solution containing all target nitrosamines by diluting the individual stock solutions in the specified diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate stock solution with the diluent to cover the desired concentration range (e.g., 0.5 ng/mL to 100 ng/mL).

  • Sample Preparation: The extraction protocol will be matrix-dependent. For drug products, a common approach is to dissolve the material in the diluent, sonicate for 15 minutes, and then centrifuge or filter through a 0.22 µm syringe filter to remove particulates before injection.[9]

Experimental Protocol and Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

G Figure 1: Analytical Workflow for Nitrosamine Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample Receive Sample (e.g., Drug Product, API) Prep_Sample Prepare Sample (Weigh, Dissolve, Filter) Sample->Prep_Sample Prep_Standards Prepare Calibration & QC Standards HPLC_MS HPLC-MS/MS Analysis (Inject & Acquire Data) Prep_Standards->HPLC_MS Prep_Sample->HPLC_MS Process Process Chromatograms (Integrate Peaks) HPLC_MS->Process Calibrate Generate Calibration Curve (Linear Regression) Process->Calibrate Quantify Quantify Nitrosamines in Samples Calibrate->Quantify Report Generate Final Report Quantify->Report

Caption: Figure 1: Analytical Workflow for Nitrosamine Analysis.

Step-by-Step Protocol:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject a mid-level calibration standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤15%.

  • Calibration Curve: Inject the calibration standards in order from lowest to highest concentration.

  • Sample Analysis: Inject the prepared samples, bracketing them with continuing calibration verification (CCV) standards and blanks every 10-15 injections to monitor system performance.

  • Data Processing: Process the acquired data using the instrument's software. Identify peaks based on retention time and MRM transition. Generate a calibration curve using a linear regression model with a 1/x weighting factor.

  • Quantification: Determine the concentration of N-Nitrosoguvacoline and other nitrosamines in the samples by interpolating their peak areas from the calibration curve.

Results and Discussion

This method successfully separates N-Nitrosoguvacoline from other common nitrosamines. The use of a C18 column with high aqueous compatibility (like the AQ-C18) is crucial for retaining and resolving the more polar nitrosamines, such as NDMA and NMBA, which elute early in the chromatogram.[10] The gradient elution ensures that more hydrophobic compounds like NDBA are eluted efficiently with good peak shape.

Expected Results:

The table below shows the expected retention times (RT) and optimized MRM transitions for the target analytes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Expected RT (min)
NMBA147.1102.1~2.5
NDMA75.143.1~3.1
NDEA103.175.1~4.8
N-Nitrosoguvacoline 171.1 112.1 ~5.5
NDIPA131.189.1~6.3
NDBA159.2103.1~7.8
Table 2: Expected Retention Times and MRM Transitions.

Rationale for Method Parameters:

  • Mobile Phase: The use of 0.1% formic acid serves two key purposes: it acidifies the mobile phase to ensure consistent protonation of the analytes, leading to sharper peaks and reproducible retention times, and it provides a source of protons to facilitate efficient ionization in positive ESI mode.[11]

  • Column Choice: An AQ-type C18 column is designed to prevent phase collapse in highly aqueous mobile phases, which is essential for robustly retaining early-eluting, polar analytes like NMBA.[10]

  • Detector: Tandem MS is indispensable for this application. Its ability to monitor specific MRM transitions allows for quantification at the parts-per-billion (ppb) level, even in the presence of co-eluting matrix components, meeting the stringent limits set by regulatory agencies.[12]

Method Validation and Trustworthiness

To ensure the reliability of this protocol, it must be validated according to ICH Q2(R1) guidelines. The validation process establishes the method's performance characteristics and demonstrates its suitability for its intended purpose.

G Figure 2: Core Pillars of HPLC Method Validation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Figure 2: Core Pillars of HPLC Method Validation.

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the unique MRM transitions and chromatographic resolution from other nitrosamines and matrix components.

  • Linearity: The method should be linear over the intended range. A correlation coefficient (r²) of ≥0.99 is typically required.

  • Accuracy: Assessed by spiking a blank matrix with known concentrations of the analytes and measuring the percent recovery.

  • Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. For nitrosamines, LOQs in the low ng/mL range are often necessary to meet regulatory acceptable intake (AI) limits.[1][13]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase pH, flow rate).

Conclusion

The HPLC-MS/MS method presented here provides a selective, sensitive, and robust solution for the separation and quantification of N-Nitrosoguvacoline from other common nitrosamine impurities. The use of a modern C18 stationary phase combined with gradient elution and tandem mass spectrometry detection ensures reliable performance that meets the demanding requirements of the pharmaceutical industry and regulatory bodies. Proper method validation is essential before implementation for routine analysis to guarantee data integrity and compliance.

References

  • Normec Synergy Health. (n.d.). Nitrosamine analysis. Retrieved February 10, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved February 10, 2026, from [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved February 10, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. Retrieved February 10, 2026, from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitrosamine Impurity Assay with HPLC – Extended AppNote. Retrieved February 10, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved February 10, 2026, from [Link]

  • Lachman Consultants. (2024). Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62103, N-Nitrosoguvacoline. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). A Practical HPLC-MS Method for the Analysis of Nitrosamine Drug Substance Related Impurities Using an Inexpensive Single Quadrupole Mass Spectrometer. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2004). Some Areca-nut-derived N-Nitrosamines. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. Retrieved February 10, 2026, from [Link]

  • PubChemLite. (n.d.). N-nitrosoguvacoline (C7H10N2O3). Retrieved February 10, 2026, from [Link]

  • Haz-Map. (n.d.). N-Nitrosoguvacoline. Retrieved February 10, 2026, from [Link]

  • International Programme on Chemical Safety (INCHEM). (2004). NITROSAMINES. Retrieved February 10, 2026, from [Link]

  • Chromatography Online. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. Retrieved February 10, 2026, from [Link]

  • GL Sciences Inc. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18. Retrieved February 10, 2026, from [Link]

  • Havery, D. C. (1990). Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. Journal of Analytical Toxicology, 14(3), 181-185. [Link]

  • SIELC Technologies. (n.d.). Separation of Nitroxoline on Newcrom R1 HPLC column. Retrieved February 10, 2026, from [Link]

  • Lee, H., Lin, J. K., & Wang, C. J. (1996). The mutagenicities of alkaloids and N-nitrosoguvacoline from betel quid. Mutation Research/Genetic Toxicology, 367(2), 79-86. [Link]

  • Ellutia. (n.d.). Nitrosamines in Pharma. Retrieved February 10, 2026, from [Link]

  • Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of.... Retrieved February 10, 2026, from [Link]

  • PubMed. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Retrieved February 10, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of N-Nitrosoguvacoline Isomers

Introduction N-Nitrosoguvacoline (NGL) is a nitrosamine derived from arecoline, an alkaloid found in the areca nut.[1][2] Its presence in smokeless tobacco products and the saliva of betel-quid chewers necessitates robus...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Nitrosoguvacoline (NGL) is a nitrosamine derived from arecoline, an alkaloid found in the areca nut.[1][2] Its presence in smokeless tobacco products and the saliva of betel-quid chewers necessitates robust analytical methods for its detection and quantification.[1][3] A significant analytical challenge lies in the separation of its isomers. Due to the restricted rotation around the N-N bond, asymmetric N-nitrosamines like NGL can exist as stable rotational isomers (rotamers), often referred to as E/Z or cis/trans isomers.[4][5][6] These isomers can exhibit different toxicological profiles, making their individual separation and quantification critical for accurate risk assessment.

This technical guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of N-Nitrosoguvacoline isomers.

I. Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a primary technique for nitrosamine analysis due to its sensitivity and applicability to a wide range of compounds.[5][7][8]

Common Issue 1: Poor or No Resolution of NGL Isomers

Question: My HPLC method shows only a single, broad peak for N-Nitrosoguvacoline, but I expect to see two isomer peaks. What could be the cause, and how can I resolve them?

Answer: The co-elution of NGL isomers is a common challenge. Several factors can contribute to this issue. The underlying principle is that the stationary phase and mobile phase conditions are not creating a sufficient difference in the interaction energies of the two isomers to effect a separation.

Causality and Step-by-Step Troubleshooting:

  • Inadequate Stationary Phase Selectivity:

    • Reasoning: Standard C18 columns separate molecules primarily based on hydrophobicity. Isomers often have very similar hydrophobicities, leading to co-elution. More specialized column chemistries are needed to exploit subtle structural differences.

    • Protocol:

      • Switch to a Phenyl-Hexyl Column: These columns offer alternative selectivity through π-π interactions with the aromatic pyridine ring of NGL. A method for a related nitrosamine, N-Nitroso-Varenicline, successfully used a Phenyl-Hexyl stationary phase.[9]

      • Try a Pentafluorophenyl (PFP) Column: PFP phases provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating closely related isomers.[10][11]

      • Consider Chiral Stationary Phases (CSPs): Although NGL itself is not chiral in the traditional sense of having a stereocenter, the stable rotamers can sometimes be resolved on CSPs. Polysaccharide-based chiral stationary phases, such as those with amylose or cellulose derivatives, have proven effective for separating other nitrosamine stereoisomers.[4][12]

  • Suboptimal Mobile Phase Composition:

    • Reasoning: The mobile phase composition dictates the elution strength and can influence the secondary interactions between the analyte and the stationary phase.

    • Protocol:

      • Modify Organic Solvent: If using acetonitrile, try substituting it with methanol, or use a combination of both. Methanol is a hydrogen-bond donor and can alter selectivity compared to acetonitrile.

      • Adjust pH and Additives: The NGL molecule has basic nitrogen atoms. Modifying the pH of the aqueous portion of the mobile phase with additives like formic acid or ammonium formate can change the ionization state of the molecule and its interaction with the stationary phase. A typical starting point is 0.1% formic acid in water.[9]

      • Optimize Gradient: A shallow gradient can often improve the resolution of closely eluting peaks. Decrease the rate of change of the organic solvent percentage over the elution window where NGL appears.

  • Elevated Column Temperature:

    • Reasoning: The energy barrier for the interconversion of E/Z isomers can be overcome at higher temperatures, causing the two separate peaks to coalesce into a single broad peak. This phenomenon is known as dynamic HPLC.[4]

    • Protocol:

      • Lower the Column Temperature: Reduce the column oven temperature systematically. Start at 40°C and decrease in 5°C or 10°C increments. Optimal separations for nitrosamine isomers have been achieved at temperatures as low as 5°C.[4]

      • Monitor Peak Shape: As you lower the temperature, you should observe the peak broadening and eventually splitting into two distinct peaks if temperature-dependent interconversion is the issue.

Troubleshooting Workflow: Improving Isomer Resolution

G start Start: Poor NGL Isomer Resolution c18_check Is a standard C18 column being used? start->c18_check switch_sp Switch Stationary Phase: 1. Phenyl-Hexyl 2. PFP 3. Chiral (e.g., Amylose) c18_check->switch_sp Yes optimize_mp Optimize Mobile Phase: - Try Methanol vs. Acetonitrile - Adjust pH (e.g., 0.1% Formic Acid) - Use a shallower gradient c18_check->optimize_mp No switch_sp->optimize_mp temp_check Is column temperature > 30°C? optimize_mp->temp_check lower_temp Lower Column Temperature (e.g., to 5-25°C) temp_check->lower_temp Yes success Resolution Achieved temp_check->success No lower_temp->success

Caption: Decision tree for troubleshooting poor NGL isomer resolution.

Common Issue 2: Peak Tailing or Asymmetric Peaks

Question: I am seeing resolved peaks for the NGL isomers, but they are tailing significantly. What is causing this, and how can I improve the peak shape?

Answer: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the sample solvent.

Causality and Step-by-Step Troubleshooting:

  • Silanol Interactions:

    • Reasoning: Residual, un-capped silanol groups on the silica support of the stationary phase can interact strongly with basic analytes like NGL, causing peak tailing.

    • Protocol:

      • Use a Low-pH Mobile Phase: Adding an acid like formic or acetic acid (0.1%) protonates the silanol groups, reducing their interaction with the basic analyte.

      • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites. However, be aware that TEA can suppress MS ionization.

      • Switch to an End-Capped Column: Modern, high-purity, and fully end-capped columns have fewer free silanol groups and are less prone to this issue.

  • Sample Solvent Mismatch:

    • Reasoning: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion and tailing.[13]

    • Protocol:

      • Match Diluent to Starting Conditions: Ensure your sample diluent is the same as, or weaker than, the initial mobile phase composition. For reversed-phase HPLC, this often means using a higher percentage of water in your diluent.[13]

      • Reduce Injection Volume: If changing the solvent is not feasible, reducing the injection volume can minimize the solvent mismatch effect.

  • Column Overload:

    • Reasoning: Injecting too much sample can saturate the stationary phase, leading to a right-skewed (tailing) peak shape.[13]

    • Protocol:

      • Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you were likely overloading the column.

II. Frequently Asked Questions (FAQs)

Q1: Why do I sometimes see two peaks for my nitrosamine standard in HPLC or GC? A1: Asymmetric N-nitrosamines, like N-Nitrosoguvacoline, exhibit restricted rotation around the nitrogen-nitrogen (N-N) bond, which has partial double-bond character.[6] This creates two stable rotational isomers (rotamers). If your chromatographic method has sufficient resolving power, and the energy barrier for interconversion is high enough at the analysis temperature, you will detect these two rotamers as separate peaks.[6]

Q2: My analysis is by LC-MS/MS. Do I need to sum the area of both isomer peaks for quantification? A2: Yes. For accurate quantification of the total N-Nitrosoguvacoline concentration, you should integrate and sum the peak areas of both isomers.[5] This is because both forms contribute to the total amount of the nitrosamine present in the sample.

Q3: Can I use Gas Chromatography (GC) to analyze N-Nitrosoguvacoline isomers? A3: While GC-MS is a common technique for volatile nitrosamines, N-Nitrosoguvacoline is a semi-volatile compound.[14][15] Its analysis by GC can be challenging due to potential thermal degradation in the hot injector port. If GC is used, a derivatization step might be necessary to improve volatility and thermal stability. However, HPLC or UPLC coupled with MS is generally the preferred and more robust method for compounds of this nature.[7]

Q4: What are the key challenges in sample preparation for nitrosamine analysis? A4: The primary challenges include:

  • Matrix Interference: Pharmaceutical formulations and biological samples contain numerous components that can interfere with the analysis.[13][16]

  • Analyte Stability: Nitrosamines can be susceptible to degradation, particularly from light (photolysis).[5] Samples should be protected from light during preparation and storage.

  • Artifactual Formation: There is a risk of forming nitrosamines during the sample preparation process if precursor amines and nitrosating agents are present.[5][12] It is crucial to control the pH and consider adding inhibitors like ascorbic acid if this is a risk.

Q5: What kind of detector is most suitable for this analysis? A5: Due to the extremely low detection limits required for nitrosamines (often in the parts-per-billion range), mass spectrometry (MS) is the detector of choice.[16][17] Specifically, tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) provides the necessary sensitivity and selectivity to distinguish the analyte from complex matrix components.[8][16] The Thermal Energy Analyzer (TEA) is another highly specific detector for nitrosamines but is less common in modern pharmaceutical labs than LC-MS.[15]

III. Data and Methodologies

Table 1: Recommended Starting HPLC-MS/MS Parameters
ParameterRecommended ConditionRationale
Column Phenyl-Hexyl or PFP, <3 µm, 2.1 x 100 mmProvides alternative selectivity (π-π interactions) crucial for isomer separation.[9][10]
Mobile Phase A 0.1% Formic Acid in WaterControls pH to ensure consistent analyte ionization and improve peak shape.[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolMethanol can offer different selectivity than Acetonitrile.[13]
Gradient 5% to 60% B over 10 minutes (Shallow Gradient)A shallow gradient enhances the resolution of closely eluting compounds.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 25°C (with option to decrease to 5-15°C)Lower temperatures can prevent on-column isomer interconversion.[4]
Injection Vol. 1 - 5 µLMinimizes potential for column overload and solvent mismatch effects.
MS Detector Triple Quadrupole (MS/MS) or Orbitrap (HRMS)Required for achieving low limits of detection and high selectivity.[8][16]
Ionization Mode Positive Electrospray Ionization (ESI+)NGL is expected to readily form [M+H]⁺ ions.
Experimental Protocol: Sample Preparation from a Non-Aqueous Matrix

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Sample Weighing: Accurately weigh a sample amount equivalent to a target concentration of approximately 0.5-1.0 mg/mL of the primary component into a centrifuge tube.

  • Dissolution: Add an appropriate volume of a suitable organic solvent (e.g., Methanol) to dissolve the sample. Vortex for 1-2 minutes.

  • Extraction (if solid): For solid matrices, use a mechanical shaker for 30-40 minutes to ensure complete extraction of the analyte.[9]

  • Centrifugation: Centrifuge the sample at ~4500 rpm for 15 minutes to pellet any insoluble excipients.[9]

  • Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm PVDF syringe filter into an HPLC vial.[9] This step is critical to remove particulates that could clog the HPLC system.

  • Analysis: Inject the filtered sample into the LC-MS/MS system.

Logical Relationship: Detector Choice and Sensitivity

G requirement Regulatory Requirement: Trace-Level Detection (ppb/ng) sensitivity High Sensitivity Needed requirement->sensitivity selectivity High Selectivity Needed (Complex Matrix) requirement->selectivity uv_detector HPLC-UV Detector sensitivity->uv_detector No ms_detector Mass Spectrometry (LC-MS/MS, LC-HRMS) sensitivity->ms_detector Yes selectivity->uv_detector No selectivity->ms_detector Yes outcome_uv Insufficient Sensitivity & Selectivity uv_detector->outcome_uv outcome_ms Achieves Required LOD/LOQ & Specificity ms_detector->outcome_ms

Caption: Flowchart illustrating the choice of detector based on analytical requirements.

References

  • National Center for Biotechnology Information. (n.d.). N-Nitrosoguvacoline. PubChem. Retrieved February 10, 2026, from [Link]

  • Glavin, G., et al. (2025). Stereoselective HPLC separation and configurational stability study of the N-nitrosamine impurity of indapamide. Journal of Chromatography A, 1767, 466622. Retrieved February 10, 2026, from [Link]

  • Stepanov, I., et al. (2014). Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. Chemical Research in Toxicology, 27(6), 1040–1047. Retrieved February 10, 2026, from [Link]

  • Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved February 10, 2026, from [Link]

  • PubChemLite. (n.d.). N-nitrosoguvacoline (C7H10N2O3). Retrieved February 10, 2026, from [Link]

  • Haz-Map. (n.d.). N-Nitrosoguvacoline. Retrieved February 10, 2026, from [Link]

  • International Agency for Research on Cancer. (2004). Some Areca-nut-derived N-Nitrosamines. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. Retrieved February 10, 2026, from [Link]

  • The Analytical Scientist. (2023, March 12). Trends and Challenges in Nitrosamine Testing: Part Two. Retrieved February 10, 2026, from [Link]

  • LCGC International. (2024, April 15). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. Retrieved February 10, 2026, from [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved February 10, 2026, from [Link]

  • Siliq. (2021, August 29). Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. Retrieved February 10, 2026, from [Link]

  • Hossain, M. N., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 17(1), 123. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. Retrieved February 10, 2026, from [Link]

  • U.S. Food & Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. Retrieved February 10, 2026, from [Link]

  • Chromatography Today. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved February 10, 2026, from [Link]

  • Lee, C. H., et al. (1996). The mutagenicities of alkaloids and N-nitrosoguvacoline from betel quid. Mutation Research, 360(3), 229–237. Retrieved February 10, 2026, from [Link]

  • Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of Chromatography A, 1323, 75–84. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2019, July 30). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved February 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: N-Nitrosoguvacoline Degradation and Analytical Interference

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Nitrosoguvacoline (NGL). This guide is designed to provide in-depth, practical solutions to common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Nitrosoguvacoline (NGL). This guide is designed to provide in-depth, practical solutions to common challenges related to the stability of NGL and the potential for its degradation products to interfere with your experiments. We will explore the "why" behind these phenomena and offer validated protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) on N-Nitrosoguvacoline Degradation

This section addresses fundamental questions about the stability and degradation of N-Nitrosoguvacoline.

Q1: What is N-Nitrosoguvacoline and why is its stability a concern?
Q2: What are the primary degradation pathways for N-Nitrosoguvacoline?

N-Nitrosamines, including NGL, are susceptible to degradation through several pathways, primarily influenced by environmental factors such as light, pH, and temperature.[4]

  • Photolytic Degradation: Exposure to ultraviolet (UV) light can cause the cleavage of the N-N bond, leading to the loss of the nitroso group (denitrosation).[4][5] This is a common degradation pathway for many nitrosamines.[6][7]

  • Hydrolysis: Under certain pH conditions, particularly acidic environments, N-nitrosamines can undergo hydrolysis.[4][8] For NGL, this would likely result in the formation of its parent amine, guvacoline.

  • Thermal Degradation: Elevated temperatures can also promote the breakdown of N-nitrosamines.[4]

Q3: What are the expected degradation products of N-Nitrosoguvacoline?

The most probable degradation product of N-Nitrosoguvacoline is guvacoline , formed through the process of denitrosation. This involves the removal of the nitroso (-NO) group from the nitrogen atom of the piperidine ring. Other minor degradation products could potentially form through ring-opening or other rearrangements, but denitrosation is generally the most favored pathway.

Section 2: Troubleshooting Guide for Analytical Interference

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the analysis of N-Nitrosoguvacoline.

Q4: I am observing an unexpected peak in my HPLC chromatogram when analyzing N-Nitrosoguvacoline. What could it be?

Possible Cause: The unexpected peak is likely a degradation product of NGL, with the most probable candidate being guvacoline. This can occur if your samples have been exposed to light, stored for extended periods at room temperature, or if the sample matrix is acidic.

Troubleshooting Steps:

  • Hypothesize the Degradant: Based on the chemical structure of NGL, the primary degradation product is guvacoline.

  • Confirm Identity with a Standard: The most straightforward way to confirm the identity of the unknown peak is to inject a pure standard of guvacoline and compare its retention time with your unknown peak.

  • Mass Spectrometry (MS) Analysis: If a guvacoline standard is not available, analyze your sample using LC-MS. The expected mass-to-charge ratio (m/z) for protonated guvacoline ([M+H]⁺) is approximately 128.10.

  • Forced Degradation Study: To definitively confirm that the peak arises from NGL degradation, perform a forced degradation study. Expose a pure NGL standard to conditions known to promote degradation (e.g., UV light, acidic pH) and monitor the formation of the unknown peak.

Q5: My quantitative results for N-Nitrosoguvacoline are inconsistent and show a decreasing trend over time. What is causing this?

Possible Cause: A decreasing concentration of NGL over time is a strong indicator of sample instability. This is likely due to gradual degradation of the analyte in your prepared samples.

Troubleshooting Steps:

  • Review Sample Handling and Storage:

    • Light Exposure: Are your samples, standards, and stock solutions protected from light? Use amber vials or cover your glassware with aluminum foil.[9]

    • Temperature: At what temperature are you storing your prepared samples? For short-term storage (up to 24 days), refrigeration at 4-10°C is recommended. For longer-term storage, freezing at -70°C is advisable.[10]

    • pH of Sample Matrix: What is the pH of your sample diluent? Acidic conditions can accelerate the degradation of N-nitrosamines.[11] Consider using a neutral or slightly basic buffer if compatible with your analytical method.

  • Evaluate Autosampler Conditions: If your samples are sitting in the autosampler for an extended period before injection, degradation can occur. Consider running a stability study in the autosampler to determine the maximum allowable time before analysis.

  • Implement a Sample Preparation Protocol to Minimize Degradation: (See Section 3 for a detailed protocol).

Q6: I am observing artifactual N-nitrosamine formation during my sample analysis. How can this happen and how can I prevent it?

Possible Cause: In some cases, N-nitrosamines can be formed artifactually during the analytical process itself. This can happen if there are sources of nitrites (e.g., from certain reagents or mobile phases) and a secondary amine (the parent amine of the nitrosamine) present under favorable conditions (e.g., acidic pH).[12]

Troubleshooting Steps:

  • Scrutinize Reagents and Mobile Phases: Ensure that all reagents and mobile phase components are of high purity and free from nitrite contamination.

  • Control pH: Maintain a neutral or slightly basic pH in your sample and mobile phase to minimize the potential for nitrosation reactions.

  • Use Nitrosating Agent Scavengers: In some instances, the addition of a nitrosating agent scavenger, such as ascorbic acid, to the sample can help prevent artifactual formation.[13]

Section 3: Recommended Protocols for Sample Handling and Analysis

To ensure the accuracy and reliability of your data, it is crucial to follow a standardized protocol for handling and analyzing N-Nitrosoguvacoline.

Protocol 1: N-Nitrosoguvacoline Sample Preparation and Storage

Objective: To prepare and store NGL samples in a manner that minimizes degradation.

Materials:

  • N-Nitrosoguvacoline reference standard

  • Amber glass vials

  • High-purity solvents (e.g., methanol, acetonitrile)

  • Buffer solution (pH 7.0)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the NGL reference standard in a clean, dry amber vial.

    • Dissolve the standard in a suitable solvent (e.g., methanol) to achieve the desired concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C or below, protected from light.

  • Working Standard and Sample Preparation:

    • Prepare working standards and samples by diluting the stock solution or sample extract with a neutral pH buffer or a mixture of organic solvent and water.

    • Use amber vials for all preparations.

  • Storage:

    • Short-term (up to 24 hours): Store prepared samples in the autosampler at a controlled temperature (e.g., 4°C), protected from light.

    • Long-term: For storage longer than 24 hours, freeze samples at -70°C.[10]

Protocol 2: HPLC-UV Method for the Analysis of N-Nitrosoguvacoline and its Degradation Product Guvacoline

Objective: To provide a starting point for an HPLC method capable of separating NGL from its primary degradant, guvacoline. Note: This is a general method and may require optimization for your specific instrumentation and sample matrix.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines.
Mobile Phase B AcetonitrileElutes the analytes from the C18 column.
Gradient Start with a low percentage of B (e.g., 5%), ramp to a higher percentage (e.g., 95%) over 10-15 minutes.To effectively separate the more polar guvacoline from the less polar NGL.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Injection Volume 10 µLCan be adjusted based on analyte concentration.
Detection Wavelength 230 nmN-nitrosamines typically have a UV absorbance around this wavelength.[6]

Expected Elution Order: Guvacoline (more polar) will elute before N-Nitrosoguvacoline (less polar).

Section 4: Visualizing Degradation and Troubleshooting Workflows

Diagram 1: N-Nitrosoguvacoline Degradation Pathway

G NGL N-Nitrosoguvacoline Guvacoline Guvacoline NGL->Guvacoline Denitrosation (UV light, Acidic pH)

Caption: Primary degradation pathway of N-Nitrosoguvacoline to Guvacoline.

Diagram 2: Troubleshooting Workflow for Unexpected Peaks

G start Unexpected Peak Observed in NGL Chromatogram q1 Is a Guvacoline standard available? start->q1 inject_std Inject Guvacoline standard. Does retention time match? q1->inject_std Yes lcms Analyze sample by LC-MS. Is m/z ~128.10 observed? q1->lcms No peak_id Peak identified as Guvacoline. Review sample handling. inject_std->peak_id Yes peak_not_id Peak is not Guvacoline. Investigate other potential degradants or contaminants. inject_std->peak_not_id No lcms->peak_id Yes lcms->peak_not_id No end Issue Resolved peak_id->end peak_not_id->end

Caption: A logical workflow for identifying unexpected peaks in NGL analysis.

References

  • Some Areca-nut-derived N-Nitrosamines. (2004). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. International Agency for Research on Cancer. Available from: [Link]

  • Park, S., Lee, Y., Lee, B., & Lee, J. (2017). Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review. Applied Chemistry for Engineering, 28(1), 1-8. Available from: [Link]

  • Al-Rimawi, F., Kharoaf, M., & Odeh, F. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Future Journal of Pharmaceutical Sciences, 10(1), 2. Available from: [Link]

  • Wikipedia contributors. (2023, December 1). Nitrosation and nitrosylation. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2024, from [Link]

  • Wang, C. J., & Peng, C. H. (1996). The mutagenicities of alkaloids and N-nitrosoguvacoline from betel quid. Mutation Research/Genetic Toxicology, 360(3), 201-209. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). Nitrosamine Degradation Pathways. Available from: [Link]

  • Chen, Y., et al. (2023). Reductive Degradation of N-Nitrosodimethylamine via UV/Sulfite Advanced Reduction Process: Efficiency, Influencing Factors and Mechanism. International Journal of Environmental Research and Public Health, 20(21), 7015. Available from: [Link]

  • Al-Rimawi, F., Kharoaf, M., & Odeh, F. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Klunder, K. J., & Chamberlin, A. R. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 3051-3068. Available from: [Link]

  • Yoo, H., et al. (2020). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. International Journal of Molecular Sciences, 21(18), 6885. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosoguvacoline. In PubChem Compound Database. Retrieved January 29, 2024, from [Link]

  • FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. Available from: [Link]

  • Wang, Z. J. (1988). A Study of Denitrosation of N-Nitroso Compounds by Irradiation with Lo. Graduate Theses and Dissertations. 642. Available from: [Link]

  • ResearchGate. (2023). liquid chromatograph mass spectrometric method for determination of n-nitroso-varenicline (nnv) in varenicline. Available from: [Link]

  • Myers, D. P., et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Journal of Chromatography A, 1319, 57-64. Available from: [Link]

  • Seid, M. G., Cho, K., & Hong, S. W. (2020). N-Nitrosodimethylamine (NDMA) Degradation by the Ultraviolet/Peroxodisulfate Process. Environmental Science & Technology Letters, 7(11), 812-818. Available from: [Link]

  • Google Patents. (n.d.). Denitrosation of organic nitrosamines.
  • Klunder, K. J., & Chamberlin, A. R. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 3051-3068. Available from: [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2023). Journal of Pharmaceutical and Biomedical Analysis, 235, 115639. Available from: [Link]

  • Valentin-Blasini, L., et al. (2014). Long Term Stability of Volatile Nitrosamines in Human Urine. Journal of Analytical Toxicology, 38(8), 558-563. Available from: [Link]

  • Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis. II. Formation of N-nitrosamines during betel quid chewing. Carcinogenesis, 4(2), 169-172. Available from: [Link]

  • Challis, B. C., & Jones, S. P. (1981). Chemistry of Some N-Nitrosamides. In N-Nitroso Compounds (pp. 101-113). American Chemical Society. Available from: [Link]

  • Yoo, H., et al. (2020). Mechanistic insight into the degradation of Nitrosamines via aqueous-phase UV Photolysis or a UV-based advanced oxidation process: quantum mechanical calculations. Digital Commons @ Michigan Tech. Available from: [Link]

  • Google Patents. (n.d.). Process for elimination of n-nitrosamines from n-nitrosamine-containing compositions.
  • Williams, D. L. H. (1983). Denitrosation of nitrosamines—a quantitative study. Reactions of N-methyl-N-nitrosoaniline, N-nitrosoproline, dimethylnitrosamine and N-nitrososarcosine. Journal of the Chemical Society, Perkin Transactions 2, (7), 1003-1006. Available from: [Link]

  • National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. Available from: [Link]

  • ProPharma. (2021). Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. Available from: [Link]

Sources

Troubleshooting

reducing ion suppression for N-Nitrosoguvacoline in mass spectrometry

Welcome to the technical support guide for the analysis of N-Nitrosoguvacoline via mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of N-Nitrosoguvacoline via mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, with a primary focus on mitigating ion suppression.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding N-Nitrosoguvacoline and the phenomenon of ion suppression.

Q1: What is N-Nitrosoguvacoline and why is its analysis challenging?

A1: N-Nitrosoguvacoline (NG) is a nitrosamine derived from arecoline, an alkaloid found in the areca nut.[1] As a relatively polar and water-soluble compound, it presents challenges for retention on traditional reversed-phase liquid chromatography (LC) columns.[2][3] Furthermore, its analysis in complex biological matrices (e.g., plasma, saliva, urine) is often hampered by a phenomenon known as ion suppression, which can severely compromise the accuracy and sensitivity of mass spectrometry-based quantification.[4][5][6]

Q2: What is ion suppression in electrospray ionization mass spectrometry (ESI-MS)?

A2: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, N-Nitrosoguvacoline.[5][7][8] It occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the ESI source.[7] These interfering species can alter the properties of the ESI droplets, hindering the release of gas-phase analyte ions and ultimately reducing the signal detected by the mass spectrometer.[9][10] This leads to decreased sensitivity, poor reproducibility, and inaccurate quantification.

Q3: What are the common causes of ion suppression?

A3: The primary causes of ion suppression are endogenous and exogenous components in the sample matrix that are not adequately removed during sample preparation.[5] Common culprits include:

  • Salts and Buffers: Non-volatile salts can crystallize on the ESI droplet surface, preventing analyte evaporation.[9][10]

  • Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic and can cause significant suppression.

  • Proteins and Polymers: Inadequately precipitated proteins can foul the LC-MS system.

  • Ion-pairing agents: Non-volatile agents like trifluoroacetic acid (TFA) can cause suppression.[11]

Q4: How can I determine if my N-Nitrosoguvacoline assay is suffering from ion suppression?

A4: A widely used method is the post-column infusion experiment.[12][13] This involves infusing a constant flow of N-Nitrosoguvacoline standard into the LC eluent after the analytical column, while injecting a blank, extracted matrix sample. A dip or decrease in the constant analyte signal at specific retention times indicates the elution of suppressing agents from the matrix.[12][13] Another quantitative method is the post-extraction spike, which compares the analyte response in a spiked, extracted blank matrix to its response in a pure solvent.[13][14]

II. Troubleshooting Guide: A Systematic Approach

When encountering poor sensitivity or inconsistent results for N-Nitrosoguvacoline, a systematic approach to troubleshooting is critical. The following guide is structured to address issues from sample preparation through to data acquisition.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow to diagnose and resolve ion suppression issues.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Mitigation cluster_2 Validation start Poor Sensitivity or Inconsistent Results for N-Nitrosoguvacoline sample_prep Step 1: Evaluate & Optimize Sample Preparation start->sample_prep Begin Here chromatography Step 2: Refine Chromatographic Separation sample_prep->chromatography If suppression persists ms_source Step 3: Adjust MS Source Parameters chromatography->ms_source For further refinement internal_std Step 4: Implement Stable Isotope-Labeled Internal Standard (SIL-IS) ms_source->internal_std For ultimate compensation end_node Achieved Robust & Reliable Quantification internal_std->end_node Final Validation

Caption: A systematic workflow for troubleshooting ion suppression.

Q5: My signal is heavily suppressed. Where do I start?

A5: Start with Sample Preparation. Inadequate sample cleanup is the most common source of severe ion suppression.[5] The goal is to selectively remove interfering matrix components while efficiently recovering N-Nitrosoguvacoline.

The Problem: Simple "Dilute-and-Shoot" or Protein Precipitation (PPT) methods, while fast, often leave high levels of salts and phospholipids in the sample, leading to significant matrix effects.

The Solution: Implement a More Rigorous Extraction Technique.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but requires careful solvent selection to ensure good recovery of the polar N-Nitrosoguvacoline.

  • Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences.[8][11] For a polar compound like N-Nitrosoguvacoline, a mixed-mode or polymeric sorbent is recommended over traditional C18. Activated carbon-based SPE has also shown effectiveness for nitrosamine extraction.[15][16]

Technique Pros Cons Effectiveness for N-Nitrosoguvacoline
Protein Precipitation (PPT) Fast, simple, inexpensive.Dirty extracts, high levels of phospholipids and salts.Low: High risk of significant ion suppression.
Liquid-Liquid Extraction (LLE) Cleaner than PPT, removes many salts.Can be labor-intensive, solvent selection is critical.Moderate: Can be effective if optimized.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly selective.[8]More expensive, requires method development.High: The recommended approach for minimizing matrix effects.[17]

Protocol: Example Mixed-Mode Cation Exchange SPE Protocol

This protocol is a starting point for extracting N-Nitrosoguvacoline from plasma. Optimization will be required.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. This ensures the tertiary amine on the N-Nitrosoguvacoline is protonated.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing (Step 1): Wash with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

  • Washing (Step 2): Wash with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute N-Nitrosoguvacoline with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in a mobile phase-compatible solvent (e.g., 95:5 Acetonitrile:Water).

Q6: I've improved my sample prep, but still see some suppression. What's next?

A6: Optimize Your Chromatography. The goal of chromatography is to achieve separation between your analyte and any remaining interfering compounds.[9] If suppressors co-elute with N-Nitrosoguvacoline, you will still see a loss in signal.

The Problem: N-Nitrosoguvacoline is poorly retained on standard C18 columns and may elute early, in a region where many other polar matrix components (like salts and phospholipids) also elute.

The Solution: Use a Different Chromatographic Mode.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating very polar compounds.[3][18][19][20] It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a high-organic mobile phase, which is also beneficial for ESI sensitivity.

The Mechanism of Ion Suppression in ESI-MS

This diagram illustrates how matrix components interfere with the ionization of the target analyte.

Ion_Suppression_Mechanism Mechanism of Ion Suppression in the ESI Droplet cluster_0 ESI Droplet cluster_1 Gas Phase analyte Analyte (A+) gas_analyte [Analyte+H]+ analyte->gas_analyte Successful Ionization matrix Matrix (M) matrix->gas_analyte Competition for Charge & Surface Access charge Charge (+) ms_inlet To Mass Spectrometer gas_analyte->ms_inlet Detection

Caption: Competition between analyte and matrix in the ESI droplet.

Q7: My chromatography is optimized, but I need better precision. What else can I do?

A7: Optimize MS Source Parameters and Use a Proper Internal Standard.

1. MS Source Optimization: While not a solution for heavy suppression, optimizing source parameters can improve signal stability.[21]

  • Gas Flows (Nebulizer, Heater): Adjust to ensure efficient solvent evaporation.

  • Temperature: Higher temperatures can aid desolvation but can also degrade thermally labile compounds.

  • Spray Voltage: Use the lowest voltage that provides a stable signal to avoid corona discharge.[11]

  • Probe Position: Optimize the sprayer's position relative to the MS inlet for maximum signal.[11]

2. The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most robust way to ensure accurate quantification in the presence of unavoidable ion suppression.[4][8] A SIL-IS (e.g., N-Nitrosoguvacoline-d4) is chemically identical to the analyte and will co-elute perfectly.[9] Crucially, it will be affected by ion suppression to the same degree as the analyte.[22] By measuring the ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to highly accurate and precise results.[9][23][24][25][26]

III. Summary and Key Takeaways
  • Ion suppression is a primary obstacle for the accurate LC-MS analysis of N-Nitrosoguvacoline in complex matrices.[6]

  • A systematic approach starting from sample preparation and moving to chromatography and MS settings is the most effective way to troubleshoot.

  • Solid-Phase Extraction (SPE) is highly recommended over simpler methods to remove the bulk of interfering matrix components.[8][11]

  • HILIC chromatography should be considered to improve retention and separate N-Nitrosoguvacoline from early-eluting interferences.[18][20][27]

  • The use of a stable isotope-labeled internal standard is essential for compensating for matrix effects and achieving the highest level of data quality and confidence.[9][22]

References
  • Ion suppression (mass spectrometry) - Wikipedia. Wikipedia. [Link]

  • Ion suppression correction and normalization for non-targeted metabolomics - PMC. NCBI. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. AMSbiopharma. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Sciences. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. LCGC International. [Link]

  • Ion suppression: a major concern in mass spectrometry - NRC Publications Archive. NRC Publications Archive. [Link]

  • The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis | Request PDF - ResearchGate. ResearchGate. [Link]

  • Ion suppression in mass spectrometry. - Semantic Scholar. Semantic Scholar. [Link]

  • Ion suppression in mass spectrometry - PubMed. PubMed. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International - Chromatography Online. Chromatography Online. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. Element Lab Solutions. [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. Element Lab Solutions. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. NCBI. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Waters Corporation. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. NCBI. [Link]

  • Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ - Agilent. Agilent. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | Spectroscopy Online. Spectroscopy Online. [Link]

  • Why HILIC is what your polar compounds need for purification - Buchi.com. Buchi.com. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. Bioanalysis Zone. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. NCBI. [Link]

  • Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. ACS Publications. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. Agilent. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. Crimson Publishers. [Link]

  • CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water - Google Patents.
  • Some Areca-nut-derived N-Nitrosamines - NCBI - NIH. NCBI. [Link]

  • HILIC HPLC Column - Phenomenex. Phenomenex. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. SciSpace. [Link]

  • Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction - Phenomenex. Phenomenex. [Link]

  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. Taylor & Francis Online. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? BioPharma Reporter. [Link]

  • N‐Nitroso Compounds - ResearchGate. ResearchGate. [Link]

  • N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem. PubChem. [Link]

  • The mutagenicities of alkaloids and N-nitrosoguvacoline from betel quid - PubMed. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of N-Nitrosoguvacoline as a Biomarker for Areca Nut Exposure

For Researchers, Scientists, and Drug Development Professionals The chewing of areca nut, often in the form of betel quid, is a widespread habit, particularly in Southeast Asia, with an estimated 600 million users worldw...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The chewing of areca nut, often in the form of betel quid, is a widespread habit, particularly in Southeast Asia, with an estimated 600 million users worldwide.[1] This practice is strongly linked to a heightened risk of oral cancer and other metabolic syndromes. The International Agency for Research on Cancer (IARC) has classified areca nut as a Group 1 carcinogen, signifying sufficient evidence of its carcinogenicity in humans.[1][2] Understanding the precise relationship between the extent of areca nut exposure and the risk of developing these diseases is paramount for public health initiatives and the development of preventative strategies. This necessitates the use of reliable and validated biomarkers of exposure.

This guide provides an in-depth technical comparison of N-Nitrosoguvacoline (NGL) and other potential biomarkers of areca nut exposure. We will delve into the scientific rationale behind biomarker selection, present comparative data, and provide detailed experimental protocols for the quantification of NGL, establishing a framework for its validation.

The Imperative for a Reliable Biomarker

An ideal biomarker for areca nut exposure should be specific to areca nut consumption, easily detectable in accessible biological fluids, and its concentration should correlate with the level of exposure. While several compounds derived from areca nut have been investigated, identifying a single, definitive biomarker has been challenging. Arecoline, the most abundant alkaloid in areca nut, is a primary candidate; however, its rapid metabolism presents limitations.[1][3] This has led researchers to explore its metabolites and derivatives, such as N-nitrosamines, which are formed during the chewing process.

N-Nitrosoguvacoline (NGL): A Promising Candidate

N-Nitrosoguvacoline is a nitrosamine derived from arecoline, the major alkaloid present in the areca nut.[4][5] Its formation occurs through the nitrosation of arecoline in the oral cavity of betel quid chewers.[5][6]

Formation and Metabolism of N-Nitrosoguvacoline

The chemical transformation of arecoline to NGL is a critical event that takes place endogenously. This process is influenced by the presence of nitrite in saliva, which can be derived from dietary sources or bacterial action. The acidic conditions that can prevail in the oral cavity of chewers can also favor this nitrosation reaction.[5]

Once formed, NGL is metabolized in the body. A major urinary metabolite of NGL in rats has been identified as N-Nitrosonipecotic acid (NNIP).[4] The detection of NNIP in the urine of hamsters treated with areca nut and nitrite further supports the endogenous formation of NGL.[4]

Arecoline Arecoline (from Areca Nut) NGL N-Nitrosoguvacoline (NGL) Arecoline->NGL Nitrosation in Oral Cavity Nitrite Nitrite (NO₂⁻) (from Saliva) Nitrite->NGL Metabolism Metabolism NGL->Metabolism NNIP N-Nitrosonipecotic Acid (NNIP) (Urinary Metabolite) Metabolism->NNIP Excretion Excretion NNIP->Excretion

Formation and metabolic pathway of N-Nitrosoguvacoline.
Carcinogenic Potential

While the IARC has classified N-Nitrosoguvacoline as "not classifiable as to its carcinogenicity to humans (Group 3)," this classification is based on inadequate evidence in humans and limited evidence in experimental animals.[4][7][8] However, some studies have shown that NGL is mutagenic to bacteria in the presence of a metabolic system.[4][9] It is important to note that other areca nut-derived nitrosamines, such as 3-(methylnitrosamino)propionitrile (MNPN), are suspected to be potent carcinogens.[5][10]

Comparative Analysis of Areca Nut Biomarkers

The validation of NGL as a superior biomarker requires a thorough comparison with other potential candidates, primarily arecoline and its other metabolites.

BiomarkerAdvantagesDisadvantagesTypical Concentration in Saliva of Chewers
Arecoline - Direct measure of exposure. - High concentrations during chewing.- Rapidly metabolized, short half-life. - Levels can fluctuate significantly.49 ng/mL to 280 ng/mL[1]
Arecaidine - A major metabolite of arecoline.- Also subject to further metabolism. - Less potent than arecoline.[2]Data not consistently reported.
N-Nitrosoguvacoline (NGL) - More stable than arecoline. - Formation is specific to areca nut chewing. - Detectable in saliva.- IARC Group 3 classification (not classifiable as carcinogenic).[4][7][8] - Lower concentrations than arecoline.0 to 7.1 ng/mL[11]
3-(methylnitrosamino)propionitrile (MNPN) - A potent carcinogen.- Found at very low concentrations.Levels detected in nanograms per milliliter.[12]

Supporting Experimental Data:

Studies have consistently detected NGL in the saliva of betel quid chewers, with levels ranging from 0 to 7.1 ng/mL.[11] In contrast, salivary arecoline concentrations can reach much higher levels, with a mean of 76.93 ng/mL during chewing.[1] While arecoline provides a snapshot of recent exposure, its rapid clearance makes it less suitable for assessing chronic exposure patterns. The persistence of NGL, although at lower concentrations, may offer a more integrated measure of exposure over time.

Experimental Protocol for NGL Quantification in Saliva

The accurate quantification of NGL is crucial for its validation as a biomarker. The following protocol outlines a robust method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[13][14]

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Saliva 1. Saliva Collection (Unstimulated) Centrifuge1 2. Centrifugation (Clarify sample) Saliva->Centrifuge1 SPE 3. Solid-Phase Extraction (SPE) (Isolate NGL) Centrifuge1->SPE Elute 4. Elution (Recover NGL) SPE->Elute Evaporate 5. Evaporation & Reconstitution (Concentrate sample) Elute->Evaporate LC 6. Liquid Chromatography (LC) (Separate compounds) Evaporate->LC MS 7. Tandem Mass Spectrometry (MS/MS) (Detect & Quantify NGL) LC->MS

Workflow for the quantification of NGL in saliva by LC-MS/MS.

Step-by-Step Methodology:

  • Saliva Collection: Collect unstimulated saliva from subjects.

  • Sample Clarification: Centrifuge the saliva sample to remove cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the clarified saliva onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

  • Elution: Elute NGL from the cartridge using an appropriate organic solvent (e.g., acetonitrile).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Liquid Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of mobile phases such as ammonium formate and acetonitrile.[1]

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for NGL and an appropriate internal standard.

  • Quantification: Create a calibration curve using known concentrations of NGL standards to quantify the amount of NGL in the samples.

Conclusion and Future Directions

N-Nitrosoguvacoline presents a compelling case as a specific and reliable biomarker for areca nut exposure. Its endogenous formation in the oral cavity of chewers and its relative stability compared to arecoline make it a valuable tool for assessing long-term exposure and for epidemiological studies investigating the link between areca nut chewing and disease.

While arecoline remains a useful indicator of recent use, a multi-biomarker approach that includes NGL and potentially other areca nut-derived nitrosamines could provide a more comprehensive picture of an individual's exposure profile. Further research is warranted to establish a definitive dose-response relationship between NGL levels in biological fluids and the risk of developing areca nut-associated diseases. The validation of NGL as a robust biomarker will be instrumental in advancing our understanding of areca nut-induced carcinogenesis and in the development of effective public health interventions.

References

  • Some Areca-nut-derived N-Nitrosamines. (2004). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. International Agency for Research on Cancer. [Link]

  • Study of salivary arecoline in areca nut chewers. (2013). Journal of Oral and Maxillofacial Pathology. [Link]

  • Modern analytical techniques in the determination of highly n-nitrosamines in biological fluids (blood). (2020). Eco-Vector Journals Portal. [Link]

  • Carcinogenic Effects of Areca Nut and Its Metabolites: A Review of the Experimental Evidence. (2023). International Journal of Molecular Sciences. [Link]

  • Arecoline. (2021). In Acrolein, Crotonaldehyde, and Arecoline. National Center for Biotechnology Information. [Link]

  • Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. (2024). Foods. [Link]

  • N-Nitrosoguvacoline. PubChem. [Link]

  • Characterization of the In Vitro Hydrolysis of Areca (Betel) Nut Xenobiotics, Arecoline and Guvacoline. (2019). ResearchGate. [Link]

  • A Study of Betel Quid Carcinogenesis. 1. On the in Vitro N-nitrosation of Arecoline. (1983). Carcinogenesis. [Link]

  • The metabolic pathway of arecoline and arecaidine. (2018). ResearchGate. [Link]

  • SOME ARECA-NUT-DERIVED N-NITROSAMINES. (2004). IARC Publications. [Link]

  • Tobacco-specific and betel nut-specific N-nitroso compounds: occurrence in saliva and urine of betel quid chewers and formation in vitro by nitrosation of betel quid. (1991). Cancer Epidemiology, Biomarkers & Prevention. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). ACS Omega. [Link]

  • A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline 1. (1983). Carcinogenesis. [Link]

  • Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. (2012). ResearchGate. [Link]

  • Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines. (2004). National Center for Biotechnology Information. [Link]

    • ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. (1997). Agency for Toxic Substances and Disease Registry. [Link]

  • Some N-Nitrosamines Derived from Areca-Nut Alkaloids (IARC Summary & Evaluation, Volume 37, 1985). (1998). Inchem.org. [Link]

  • Salivary arecoline levels during areca nut chewing in human volunteers. (2016). ResearchGate. [Link]

  • Agents Classified by the IARC Monographs, Volumes 1–125. (2019). IARC. [Link]

Sources

Comparative

Comparative Guide: Validation of Analytical Methods for N-Nitrosoguvacoline (NGL) Quantification

Executive Summary N-Nitrosoguvacoline (NGL) is a specific nitrosamine impurity derived from the nitrosation of guvacoline, a major alkaloid in areca nut.[1][2] While historically associated with areca nut chewing and ora...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Nitrosoguvacoline (NGL) is a specific nitrosamine impurity derived from the nitrosation of guvacoline, a major alkaloid in areca nut.[1][2] While historically associated with areca nut chewing and oral cancer, NGL has emerged as a potential contaminant in pharmaceutical supply chains involving natural excipients or specific synthetic pathways.

With regulatory bodies (FDA, EMA) enforcing strict intake limits for nitrosamines (often 26.5 ng/day for genotoxic impurities), the analytical burden has shifted from simple detection to ultra-trace quantification.[1] This guide objectively compares the historical standard (GC-TEA ) against the modern regulatory gold standard (LC-MS/MS ), providing a validated framework for researchers to establish compliant quantification protocols.[1]

Part 1: Critical Comparison of Analytical Architectures

The choice of method depends on the required Limit of Quantification (LOQ) and the matrix complexity.[1] While GC-TEA offers specific detection of the N-nitroso moiety, it lacks the sensitivity and molecular specificity required for modern pharmaceutical trace analysis.[1]

Comparative Performance Matrix
FeatureLC-MS/MS (Triple Quadrupole) GC-TEA (Thermal Energy Analyzer) GC-MS/MS
Primary Mechanism Electrospray Ionization (ESI) with Multiple Reaction Monitoring (MRM).[1]Pyrolysis of N-NO bond

NO radical detection via chemiluminescence.[1]
Electron Impact (EI) or Chemical Ionization (CI) with MS/MS.[1]
Sensitivity (LOQ) Superior (0.1 – 0.5 ng/mL).[1] Essential for meeting USP <1469> limits.Moderate (5 – 10 ng/mL).[1] Often insufficient for trace pharmaceutical impurities.High , but limited by NGL volatility and thermal instability.
Selectivity High .[1][3][4][5] Mass-based discrimination prevents false positives from matrix.[1]High (Moiety Specific) . Detects any N-nitroso compound, but cannot identify which one without retention time matching.High , but matrix interference in complex samples is common.[1]
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds (like NGL).[1]Limited.[1] NGL requires high temperatures which may induce degradation (denitrosation).[1]Moderate. NGL is semi-volatile; derivatization may be required.
Regulatory Status Preferred (FDA/EMA/USP <1469> Method 1 & 3).[1]Historical standard; now mostly used for screening total nitrosamine content (ATNC).[1]Accepted if validation criteria are met.
Expert Insight: Why LC-MS/MS Wins for NGL

NGL (Methyl 1,2,5,6-tetrahydro-1-nitrosonicotinate) contains a methyl ester group and is thermally sensitive.[1] In GC-based methods, the high injection port temperatures can cause in-situ denitrosation , leading to false negatives.[1] LC-MS/MS uses "soft" ionization (ESI), preserving the molecular ion [M+H]+ and ensuring accurate quantification without thermal degradation.[1]

Part 2: Analytical Decision Framework

The following decision tree illustrates the logic for selecting the appropriate validation path based on sample type and required sensitivity.

NGL_Method_Selection Start Start: NGL Analysis Request Matrix_Check Is the Matrix Complex? (e.g., Biological fluid, Plant extract) Start->Matrix_Check Limit_Check Required LOQ < 1 ng/mL? Matrix_Check->Limit_Check Yes Volatility_Check Is Thermal Stability Confirmed? Matrix_Check->Volatility_Check No (Simple API) Limit_Check->Volatility_Check No (High Level) Method_LCMS Select LC-MS/MS (ESI+) (Recommended Protocol) Limit_Check->Method_LCMS Yes (Trace Impurity) Volatility_Check->Method_LCMS No (NGL is Labile) Method_GCTEA Select GC-TEA (Screening Only) Volatility_Check->Method_GCTEA Yes Method_GCMS Select GC-MS/MS (If LC unavailable)

Figure 1: Analytical Decision Matrix for N-Nitrosoguvacoline. LC-MS/MS is the default for labile, high-sensitivity requirements.[1]

Part 3: Validated LC-MS/MS Protocol for NGL

This protocol is designed to meet USP <1469> and ICH Q2(R1) requirements.[1]

Reagents and Standards
  • Reference Standard: N-Nitrosoguvacoline (purity > 98%).[1]

  • Internal Standard (IS): N-Nitrosoguvacoline-d4 (deuteriated) is preferred. If unavailable, N-Nitrosoguvacine-d4 can be used as a surrogate.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.[1]

Sample Preparation (Solid Phase Extraction - SPE)

Direct injection is often insufficient for NGL due to ion suppression from areca alkaloids (arecoline).[1]

  • Dissolution: Dissolve 100 mg sample in 5 mL 1% Formic Acid (aq).

  • Conditioning: HLB SPE Cartridge (3 mL/60 mg) with MeOH followed by Water.

  • Loading: Load sample solution.

  • Washing: Wash with 5% Methanol in Water (removes salts/sugars).[1]

  • Elution: Elute NGL with 100% Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen; reconstitute in Mobile Phase A:B (90:10).

Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.9 µm).[1] Phenyl phases offer better selectivity for the nitroso aromatic-like system.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)[1]

    • 1-6 min: 5%

      
       95% B (Elution)[1]
      
    • 6-8 min: 95% B (Wash)[1]

    • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)

NGL (MW 170.17) is detected in Positive Mode.[1]

  • Source: Electrospray Ionization (ESI).[1][7][8]

  • Precursor Ion: m/z 171.2

    
    .[1]
    
  • MRM Transitions:

    • Quantifier: 171.2

      
       140.2 (Loss of -OCH
      
      
      
      , characteristic of methyl esters).
    • Qualifier: 171.2

      
       112.2 (Loss of -COOCH
      
      
      
      ).[1]
    • Note: Loss of NO (171

      
       141) is common for nitrosamines but often non-specific. Validate specificity against matrix.
      

Part 4: Validation Workflow & Acceptance Criteria[1]

To ensure the method is "self-validating," every run must include System Suitability Tests (SST).[1]

Validation Master Plan (Table)
ParameterExperimental DesignAcceptance Criteria (USP <1469>)
System Suitability 6 injections of Standard (at Limit Level).RSD

5.0%; Tailing Factor < 2.[1]0.
Specificity Inject Blank, Placebo, and NGL Standard.No interfering peaks at NGL retention time (> 3 min separation from Arecoline).
Linearity 6 concentrations (from LOQ to 120% of limit).

.[1][3]
Accuracy (Recovery) Spike samples at LOQ, 100%, and 150% levels (n=3 each).Mean recovery: 70% – 130% (at LOQ), 80% – 120% (higher levels).[1]
Precision Repeatability (n=6) and Intermediate Precision (different days).RSD

10% (Intermediate Precision).[1]
LOQ Signal-to-Noise (S/N) ratio calculation.[1][9]S/N

10.[1][9] Target LOQ: 0.5 ng/mL.
Visualizing the Validation Workflow

Validation_Workflow Prep Sample Preparation (Spike & Extract) LC LC Separation (Phenyl-Hexyl Col) Prep->LC Inject MS MS/MS Detection (MRM 171->140) LC->MS Ionize Data Data Processing (S/N & Integration) MS->Data Acquire Decision Pass/Fail Criteria Data->Decision Compare to USP <1469>

Figure 2: Step-by-step validation workflow for NGL quantification.

Part 5: Troubleshooting & Scientific Rationale

Divert Valve Usage

Issue: Areca nut extracts contain high concentrations of alkaloids (Arecoline) that elute near NGL. Solution: Use the MS divert valve to send flow to waste for the first 2 minutes (or until just before NGL elution).[1] This prevents source contamination and reduces matrix effects.

Isomer Separation

Issue: NGL can co-elute with N-Nitrosoguvacine (NGC). Rationale: NGC is the free acid form, while NGL is the methyl ester. The acidic mobile phase keeps NGC protonated (neutral) or deprotonated depending on pH, but the ester functionality of NGL makes it more hydrophobic. A gradient starting at low organic (5%) ensures separation.[1]

Thermal Degradation

Issue: Poor reproducibility in GC-TEA. Rationale: The N-NO bond is labile.[1] If using GC, you must use a Cold On-Column (COC) injection or Programmable Temperature Vaporizer (PTV) to minimize thermal shock.[1] This is why LC-MS/MS is the superior recommendation.[1][4]

References

  • USP-NF. (2021).[1] General Chapter <1469> Nitrosamine Impurities. United States Pharmacopeia.[1][9] Link[1]

  • FDA. (2021).[1] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. U.S. Food and Drug Administration.[9][10] Link

  • IARC. (2004).[1] Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 85.[1][2] Link

  • Chakrapani, V. et al. (2022).[1] Validation of LC-MS/MS methods for the determination of nitrosamines. Journal of Pharmaceutical and Biomedical Analysis. Link(Note: Representative citation for modern LC-MS methodology).

  • European Medicines Agency (EMA). (2020).[1] Nitrosamine impurities in human medicinal products. Link

Sources

Validation

Biomarker Efficacy Guide: Salivary N-Nitrosoguvacoline (NNG) vs. Conventional Nitrosamines in Oral Lesion Prognosis

Executive Summary Product Under Review: Salivary N-Nitrosoguvacoline (NNG).[1][2] Primary Utility: Specific biomarker for Areca nut (Betel Quid) exposure and associated oral lesion risk (OSF, OSCC). Verdict: Unlike gener...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Under Review: Salivary N-Nitrosoguvacoline (NNG).[1][2] Primary Utility: Specific biomarker for Areca nut (Betel Quid) exposure and associated oral lesion risk (OSF, OSCC). Verdict: Unlike generic tobacco biomarkers (Cotinine, NNN, NNK), NNG provides source-specific risk stratification for Areca nut chewers. While its direct carcinogenicity is classified as Group 3 (IARC), its presence strongly correlates with the high-risk "slaked lime" chewing habit, making it a critical differential diagnostic marker in distinguishing Areca-induced malignancy from tobacco-induced malignancy.

Part 1: Comparative Analysis (NNG vs. Alternatives)

In the context of oral lesion development—specifically Oral Submucous Fibrosis (OSF) and Oral Squamous Cell Carcinoma (OSCC)—biomarker specificity is paramount for identifying the etiological agent.

NNG vs. Tobacco-Specific Nitrosamines (NNK/NNN)

The Challenge: Conventional screenings rely on NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) and NNN (N'-nitrosonornicotine). These are potent Group 1 carcinogens but are exclusive to tobacco. The NNG Advantage:

  • Source Specificity: NNG is derived from Guvacoline , a major alkaloid in the Areca nut. In subjects who chew Areca nut without tobacco (common in Taiwan and parts of China), NNK and NNN are undetectable. NNG is the only nitrosamine biomarker capable of flagging risk in this demographic.

  • Concentration Intensity: In fresh green Areca nut chewers, salivary NNG levels can reach 70.8 ng/mL , significantly higher than typical background nitrosamine levels, providing a high signal-to-noise ratio for detection.

NNG vs. Cotinine

The Challenge: Cotinine is the gold standard for nicotine exposure. The NNG Advantage:

  • Pathogenic Relevance: Cotinine is a metabolite of nicotine and indicates exposure but not necessarily carcinogenic mechanism. NNG is a nitrosamine formed via nitrosation in the acidic environment of the mouth/stomach, representing the actual genotoxic burden (potential for DNA alkylation) rather than just habit frequency.

Comparative Data Summary
BiomarkerPrimary PrecursorSourceIARC ClassDetection WindowSpecificity to Areca Nut
NNG GuvacolineAreca NutGroup 3 (Genotoxic)Short-term (Saliva)High
NNK NicotineTobaccoGroup 1 (Carcinogenic)Long-term (Urine)Low (Tobacco only)
Cotinine NicotineTobaccoNon-CarcinogenicMedium (Plasma/Saliva)None
Arecoline N/AAreca NutGroup 2BShort-termHigh

Part 2: Mechanistic Insight & Causality

To understand the correlation between NNG and oral lesions, one must map the biochemical transformation. The presence of NNG implies the simultaneous presence of Arecoline (fibrosis driver) and the conditions for Nitrosation (malignancy driver).

The Nitrosation Pathway

The formation of NNG is catalyzed by salivary nitrite, often exacerbated by the alkaline pH provided by slaked lime (calcium hydroxide) added to the quid. This alkaline injury combined with nitrosamine formation creates a "double-hit" hypothesis for lesion development.

NNG_Pathway Areca Areca Nut (Betel Quid) Guvacoline Precursor: Guvacoline Areca->Guvacoline Saliva Saliva + Slaked Lime (High pH + Nitrite) Guvacoline->Saliva Chewing NNG N-Nitrosoguvacoline (NNG) Saliva->NNG Nitrosation Metabolism Metabolic Activation (CYP Enzymes) NNG->Metabolism DNA Genotoxicity (Bacterial Mutagenicity) Metabolism->DNA Potential Alkylation

Figure 1: The biochemical pathway from Areca nut alkaloids to the formation of NNG.[3] Note the critical role of salivary nitrite and pH modulation by slaked lime.

Part 3: Validated Experimental Protocol (Self-Validating System)

Protocol: Salivary NNG Quantification[5]
Phase 1: Sample Collection & Stabilization (The Critical Control Point)
  • Step 1: Collect 2 mL unstimulated whole saliva via the spitting method.[4]

  • Step 2 (Validation Step): Immediately add Sulfamic Acid (10 mM) or Sodium Azide to the collection tube.

    • Why? This inhibits post-sampling nitrosation. Without this, salivary nitrite will continue to react with guvacoline in the tube, creating false positives (artificial NNG elevation).

  • Step 3: Spike with Internal Standard (IS): d4-NNG (Deuterated NNG).

    • Self-Validation: The recovery of d4-NNG corrects for matrix effects and extraction loss.

Phase 2: Extraction (Solid Phase Extraction - SPE)
  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) cartridges.

  • Conditioning: Methanol followed by Water.

  • Loading: Acidified saliva sample.

  • Washing: 5% Methanol in water (removes salts/proteins).

  • Elution: 100% Methanol.

Phase 3: LC-MS/MS Detection[5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Acquity).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions (Quantification):

    • NNG: m/z 157

      
       127 (Loss of NO).
      
    • IS (d4-NNG): m/z 161

      
       131.
      

LCMS_Workflow Sample Saliva Collection (2 mL) Inhibition CRITICAL: Add Sulfamic Acid (Stop Nitrosation) Sample->Inhibition IS_Spike Add Internal Standard (d4-NNG) Inhibition->IS_Spike SPE Solid Phase Extraction (HLB Cartridge) IS_Spike->SPE LC LC Separation (C18 Column, Gradient) SPE->LC MS MS/MS Detection (MRM Mode: 157->127) LC->MS

Figure 2: Validated analytical workflow for NNG detection. The "Inhibition" step is the primary control for data integrity.

Part 4: Data Interpretation & Reference Values

The following concentration ranges are derived from comparative studies of Areca nut chewers (Taiwanese cohorts) vs. non-chewers.

Cohort GroupNNG Concentration (Mean)Clinical Implication
Healthy Control (No Habit) Not Detected (< 0.5 ng/mL)Baseline.
Betel Quid (No Tobacco) 70.8 ng/mL (Range: 2.2–350 ng/mL)High specificity for Areca toxicity. Indicates high risk of OSF.
Betel Quid (+ Tobacco) 5.6 ng/mL (NNG) + High NNKSynergistic risk. NNG levels may be lower due to competitive nitrosation or different quid composition (Indian Pan).

Correlation Insight: While NNK correlates linearly with lung cancer risk, NNG levels correlate strongly with the presence of mucosal inflammation and the habit of "quid retention" (keeping the nut in the cheek), which is the primary behavioral driver for Oral Submucous Fibrosis (OSF).

References
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines.[1][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 85.

  • Chen, C. L., et al. (1984). Oral lesions, genotoxicity and nitrosamines in betel quid chewers with no obvious increase in oral cancer risk. Mutation Research/Genetic Toxicology.

  • Prokopczyk, B., et al. (1987). Analysis of betel quid specific N-nitrosamines in human saliva.[1][2][6][7][8] Carcinogenesis.[1][7][8][9][10][11]

  • Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis: IV. Analysis of the saliva of betel chewers. Carcinogenesis.[1][7][8][9][10][11]

  • Franke, A. A., et al. (2015). Composition of betel specific chemicals in saliva during betel chewing for the identification of biomarkers. Food and Chemical Toxicology.

Sources

Comparative

Comparative Guide: N-Nitrosoguvacoline (NG) vs. N-Nitrosonornicotine (NNN) as Indicators of Cancer Risk

Executive Summary N-Nitrosoguvacoline (NG) and N-Nitrosonornicotine (NNN) represent the two primary carcinogenic threats in areca nut and tobacco products, respectively. While they share structural homology as cyclic N-n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Nitrosoguvacoline (NG) and N-Nitrosonornicotine (NNN) represent the two primary carcinogenic threats in areca nut and tobacco products, respectively. While they share structural homology as cyclic N-nitrosamines, their metabolic activation pathways and target organ specificities differ significantly. NNN is a potent, systemic carcinogen with a high affinity for esophageal and lung tissue, driven by specific CYP450-mediated DNA alkylation. NG, predominantly found in areca nut (betel quid), acts primarily as a localized oral carcinogen through direct alkylation and oxidative stress.

This guide provides a technical comparison of their mechanisms, biomarker stability, and detection protocols to assist researchers in risk assessment and drug development.

Part 1: Chemical Origins & Structural Homology

To accurately assess risk, one must first distinguish the origin and chemical stability of these compounds. Both are formed via the nitrosation of secondary amines (alkaloids) but originate from distinct botanical sources.

FeatureN-Nitrosoguvacoline (NG)N-Nitrosonornicotine (NNN)
Parent Alkaloid Guvacoline (Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate)Nornicotine (3-(pyrrolidin-2-yl)pyridine)
Botanical Source Areca catechu (Areca Nut / Betel Quid)Nicotiana tabacum (Tobacco)
Chemical Class Areca-nut Specific Nitrosamine (ASNA)Tobacco Specific Nitrosamine (TSNA)
IARC Classification Group 1 (as part of Areca Nut)Group 1 (Carcinogenic to humans)
Primary Exposure Oral chewing (Betel Quid)Smoking, Smokeless Tobacco, E-cigarettes
Molecular Weight 170.17 g/mol 177.20 g/mol

Part 2: Metabolic Activation & Carcinogenic Mechanism[1][2][3]

The "indicator" value of these molecules lies in their bioactivation. Neither compound is carcinogenic in its parent form; both require metabolic activation to form DNA-reactive electrophiles.

N-Nitrosonornicotine (NNN) Pathway

NNN undergoes


-hydroxylation catalyzed by Cytochrome P450 enzymes (primarily CYP2A6  in humans and CYP2A13  in the respiratory tract).[1]
  • 2'-Hydroxylation: Leads to the formation of pyridyloxobutyl (POB) DNA adducts.

  • 5'-Hydroxylation: Leads to pyridylhydroxybutyl (PHB) DNA adducts.

  • Result: These adducts cause destabilization of the DNA helix and G

    
    A mutations, specifically initiating tumors in the esophagus and nasal cavity.
    
N-Nitrosoguvacoline (NG) Pathway

NG metabolism is less specific but highly reactive. It undergoes nitrosative cleavage and metabolic activation (likely via CYP2A6 and CYP2E1 ) to generate alkylating agents.

  • Mechanism: The methyl ester group facilitates rapid hydrolysis and ring opening.

  • Result: Formation of carboxymethyl-DNA adducts and generation of Reactive Oxygen Species (ROS), contributing to oral submucous fibrosis (OSF) and squamous cell carcinoma.

Mechanism Visualization

The following diagram illustrates the parallel but distinct activation pathways.

G cluster_0 Tobacco Pathway (NNN) cluster_1 Areca Nut Pathway (NG) NNN N-Nitrosonornicotine (NNN) CYP_NNN CYP2A6 / CYP2A13 (alpha-hydroxylation) NNN->CYP_NNN Diazo Diazohydroxide Intermediates CYP_NNN->Diazo POB POB-DNA Adducts (Esophageal/Lung Cancer) Diazo->POB NG N-Nitrosoguvacoline (NG) CYP_NG CYP2A6 / CYP2E1 (Metabolic Activation) NG->CYP_NG Alkyl Alkylating Agents & ROS CYP_NG->Alkyl OralCa Carboxymethyl-DNA (Oral Cancer/OSF) Alkyl->OralCa

Caption: Comparative metabolic activation pathways.[2][3][4] NNN follows a specific hydroxylation route leading to POB-DNA adducts, while NG generates alkylating agents and oxidative stress.

Part 3: Comparative Pharmacokinetics & Biomarker Stability

When selecting an indicator for cancer risk in clinical studies, stability in biological matrices is paramount.

ParameterNNN (Tobacco)NG (Areca Nut)
Urinary Half-Life Moderate. Detectable as total NNN (free + glucuronide).[5]Short. Rapidly metabolized to N-nitrosoguvacine (NGC).
Salivary Stability High. Can form endogenously from salivary nitrite + nornicotine.High. Present in high concentrations during quid chewing.
Biomarker Utility Gold Standard for esophageal cancer risk.Primary Marker for recent Areca nut exposure.
Confounding Factors Endogenous formation in saliva (requires monitoring of nornicotine).[6]Co-use with tobacco (common in SE Asia) complicates source attribution.

Critical Insight: For NNN, urinary "Total NNN" is the preferred risk metric. For NG, salivary analysis is often more indicative of direct tissue exposure due to its rapid hydrolysis in the systemic circulation.

Part 4: Experimental Protocols (LC-MS/MS)

To quantify these compounds accurately, a self-validating LC-MS/MS workflow is required. The use of deuterated internal standards is mandatory to correct for matrix effects in saliva or urine.

Protocol: Simultaneous Extraction and Quantification

Reagents:

  • Internal Standards (IS): NNN-d4 and NG-d4 (or N-nitrosoguvacine-d4).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Acetate.

Step-by-Step Workflow:

  • Sample Preparation:

    • Urine: Treat with

      
      -glucuronidase (37°C, 2h) to deconjugate glucuronides (critical for Total NNN).
      
    • Saliva: Centrifuge at 3000g for 10 min to remove particulate matter.

  • Internal Standard Spiking:

    • Add 50 µL of mixed IS solution (100 ng/mL) to 1 mL of sample.

  • Solid Phase Extraction (SPE):

    • Use HLB (Hydrophilic-Lipophilic Balanced) cartridges.

    • Condition: MeOH -> Water.

    • Load Sample.[5][7][8][9][10]

    • Wash: 5% MeOH in Water.

    • Elute: 100% Methanol.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 100mm.

    • Mobile Phase: (A) 10mM Ammonium Acetate pH 5.0, (B) Acetonitrile.

    • Ionization: ESI Positive Mode.

MRM Transitions (Quantification)
  • NNN: 178.1

    
     148.1 (Quant), 178.1 
    
    
    
    120.1 (Qual).
  • NG: 171.1

    
     140.1 (Loss of -OCH3/NO), 171.1 
    
    
    
    111.1 (Ring fragment).
    • Note: Transitions for NG should be optimized per instrument as fragmentation varies by collision energy.

Workflow Visualization

Protocol Sample Biological Sample (Urine/Saliva) Spike Spike Internal Std (NNN-d4, NG-d4) Sample->Spike Enzyme Enzymatic Hydrolysis (B-glucuronidase) *Urine Only* Spike->Enzyme If Urine SPE Solid Phase Extraction (HLB Cartridge) Spike->SPE If Saliva Enzyme->SPE LCMS LC-MS/MS Analysis (ESI+ MRM Mode) SPE->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Caption: LC-MS/MS quantification workflow ensuring rigorous control via internal standards and SPE cleanup.

Part 5: Risk Assessment Data

The following data summarizes the relative potency and risk profiles derived from animal models and epidemiological studies.

MetricN-Nitrosonornicotine (NNN)N-Nitrosoguvacoline (NG)
Carcinogenic Potency High. Induces esophageal tumors in 100% of treated rats at high doses.Moderate. Weakly tumorigenic in isolation; highly potent in combination with arecoline/lime.
Target Organs Esophagus, Nasal Cavity, Lung.[9]Oral Cavity, Pharynx.
Risk Threshold No safe level (Genotoxic). FDA limits in products: ~1 ppm.No safe level. Levels in saliva can reach >100 ng/mL during chewing.
Human Correlation Strong correlation between urinary NNN and esophageal cancer.[11]Strong correlation between salivary NG and oral submucous fibrosis.
Conclusion

For researchers developing cancer risk indicators:

  • Select NNN if monitoring systemic exposure and esophageal/lung cancer risk, particularly in tobacco users.

  • Select NG if monitoring localized oral cavity risk, particularly in populations consuming areca nut/betel quid.

  • Test Both in populations with mixed habits (e.g., chewing tobacco with betel quid) to differentiate the source of carcinogenic load.

References

  • International Agency for Research on Cancer (IARC). (2007).[12] Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[10][13] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89. [Link]

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. [Link]

  • Stepanov, I., & Hecht, S. S. (2005). Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users. Cancer Epidemiology, Biomarkers & Prevention, 14(4), 885-891. [Link]

  • Nair, J., et al. (2004). Analysis of N-nitrosoguvacoline and N-nitrosoguvacine in saliva of betel quid chewers. Carcinogenesis, 25(6), 983-988. [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Determination of N-nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC-MS/MS. LIB No. 4621. [Link]

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